3-Methoxypyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFHDLDAWYTMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303423 | |
| Record name | 3-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-65-4 | |
| Record name | 3-Methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-methoxypyridazine. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy and computational models, offering valuable insights for the identification and characterization of this compound in a research and development setting. This document also outlines a general experimental protocol for acquiring NMR spectra for pyridazine derivatives, which can be adapted for this compound.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any synthesized or isolated compound, structural elucidation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for these purposes, providing detailed information about the chemical environment of each proton and carbon atom within a molecule. This guide focuses on the ¹H and ¹³C NMR spectral characteristics of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of publicly available experimental spectra, computational prediction methods provide a reliable estimation of the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These predictions are generated using advanced algorithms that consider the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound in a standard deuterated solvent such as CDCl₃ are summarized in Table 1. The pyridazine ring protons are expected to appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-donating methoxy group and the electronegative nitrogen atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H4 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 2.0 |
| H5 | 7.50 - 7.70 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0 |
| H6 | 8.80 - 9.00 | Doublet of doublets (dd) | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0 |
| OCH₃ | 4.00 - 4.20 | Singlet (s) | - |
Note: Predicted values can vary slightly depending on the prediction software and the solvent used.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data for this compound are presented in Table 2. The chemical shifts of the carbon atoms in the pyridazine ring are influenced by their position relative to the nitrogen atoms and the methoxy substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3 | 160.0 - 165.0 |
| C4 | 120.0 - 125.0 |
| C5 | 130.0 - 135.0 |
| C6 | 150.0 - 155.0 |
| OCH₃ | 55.0 - 60.0 |
Note: Predicted values can vary slightly depending on the prediction software and the solvent used.
Experimental Protocols
Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can slightly influence the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
NMR Instrument Parameters
The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
Visualization of Molecular Structure and NMR Relationships
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key relationships for NMR analysis.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H NMR spin-spin coupling in this compound.
Caption: Distinct carbon environments in this compound for ¹³C NMR.
Conclusion
This technical guide provides essential predicted ¹H and ¹³C NMR spectral data for this compound, a compound for which experimental public data is scarce. The tabulated chemical shifts and coupling constants, along with the general experimental protocol, serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. The provided visualizations further aid in the understanding of the molecular structure and its NMR spectral characteristics. It is recommended that experimental data, when acquired, be compared with these predicted values to confirm the structure and purity of this compound.
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of 3-Methoxypyridazine. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its spectroscopic properties is essential for structural elucidation, purity assessment, and quality control in drug discovery and development.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint.
Predicted FT-IR Data for this compound
While a definitive experimental spectrum for this compound is not widely available, the following table summarizes the predicted vibrational frequencies based on the analysis of its constituent functional groups (pyridazine ring, methoxy group) and data from structurally similar compounds.[1][2]
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch (pyridazine ring)[2] |
| 2980 - 2940 | Medium | Asymmetric C-H Stretch (-OCH₃) |
| 2850 - 2820 | Medium - Weak | Symmetric C-H Stretch (-OCH₃) |
| 1620 - 1570 | Strong | C=N & C=C Ring Stretching (pyridazine ring)[3] |
| 1480 - 1440 | Strong | Ring Stretching / CH₂ Scissoring |
| 1300 - 1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| 1150 - 1020 | Strong | Symmetric C-O-C Stretch / In-plane C-H Bending[3] |
| 900 - 750 | Strong | Out-of-plane C-H Bending (pyridazine ring)[1] |
Experimental Protocol: FT-IR Spectroscopy
A standard protocol for obtaining an FT-IR spectrum of a solid sample like this compound is provided below.
-
Sample Preparation (KBr Pellet Method):
-
Carefully grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
-
Record a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and will be automatically subtracted from the sample spectrum to ensure data accuracy.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).
-
-
Data Processing:
-
The resulting spectrum (transmittance vs. wavenumber) should be baseline-corrected if necessary.
-
Use the software's peak-picking function to identify the wavenumbers of major absorption bands.
-
Compare the obtained spectrum with the predicted data and reference spectra of related compounds for structural confirmation.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons. This process forms a molecular ion (M⁺) and various fragment ions, creating a distinct fragmentation pattern that aids in identifying the molecule's structure.[4]
Predicted Mass Spectrometry Data for this compound
The molecular weight of this compound (C₅H₆N₂O) is approximately 110.12 g/mol .[5] The predicted mass spectrum would show a molecular ion peak at m/z 110. The fragmentation pattern is anticipated based on the stability of the aromatic ring and the common fragmentation pathways of methoxy-substituted heterocycles.[6][7]
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Proposed Fragment / Ion Identity |
| 110 | High | [C₅H₆N₂O]⁺˙ (Molecular Ion, M⁺) [5] |
| 109 | Medium | [M-H]⁺ |
| 95 | Medium | [M-CH₃]⁺ |
| 82 | Medium | [M-N₂]⁺ or [M-CO]⁺ |
| 81 | High | [M-CHO]⁺ |
| 80 | High | [M-CH₂O]⁺ |
| 79 | Medium | [M-OCH₃]⁺ |
| 52 | Medium | [C₃H₂N]⁺ |
Experimental Protocol: Mass Spectrometry
The following is a generalized protocol for analyzing this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to create a stock solution of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Gas Chromatography (GC): Inject 1 µL of the prepared sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar DB-5ms column) to separate it from any impurities. A typical temperature program might start at 50°C and ramp up to 250°C.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For EI, the standard electron energy is 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
-
Detection: A full scan is typically acquired over a mass range of m/z 40-400 to detect the molecular ion and all relevant fragment ions.
-
-
Data Analysis:
-
Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.
-
Analyze the mass spectrum associated with this peak.
-
Identify the molecular ion peak (M⁺). According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8]
-
Analyze the fragmentation pattern by calculating the mass differences between the molecular ion and major fragment peaks to deduce the neutral losses (e.g., -15 for CH₃, -31 for OCH₃).[8]
-
Compare the observed fragmentation pattern with the predicted data and spectral libraries for confirmation.
-
Integrated Spectroscopic Analysis Workflow
The complementary nature of FT-IR and MS provides a robust workflow for the structural confirmation of this compound. FT-IR identifies the functional groups present, while MS provides the molecular weight and key structural fragments.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Navigating the Solubility Landscape of 3-Methoxypyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3-Methoxypyridazine
This compound (CAS RN: 19064-65-4) is a substituted pyridazine with a molecular formula of C₅H₆N₂O.[1] Its structure, featuring a pyridazine ring with a methoxy group, makes it a valuable building block in medicinal chemistry for the development of bioactive compounds.[1] The parent compound, pyridazine, is noted for its miscibility with water and benzene, a property attributed to the lone electron pairs on the nitrogen atoms facilitating hydrogen bond formation with protic solvents. Pyridazine itself is a colorless liquid, weakly basic, and possesses a high dipole moment.
Qualitative assessments suggest that this compound possesses "favorable solubility and stability under various conditions," which enhances its utility in diverse formulations.[1] However, for precise process development and optimization, quantitative data is essential.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These parameters are crucial for handling, storage, and for the design of solubility experiments.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.12 g/mol | [1] |
| CAS Number | 19064-65-4 | [1] |
| Appearance | Colorless to red to green clear liquid | [1] |
| Boiling Point | 87 °C at 13 mmHg | [1] |
| Density | 1.15 g/cm³ | [1] |
| Refractive Index | n20/D 1.52 | [1] |
| Purity | ≥ 97% (GC) | [1] |
Table 1: Physicochemical Properties of this compound
Qualitative Solubility Insights
While quantitative data is sparse, the chemical nature of this compound and related compounds provides some indication of its likely solubility:
-
Polarity : The presence of two nitrogen atoms and an oxygen atom in the molecule suggests a significant degree of polarity. This would indicate probable solubility in polar organic solvents.
-
Parent Compound Solubility : Pyridazine, the parent heterocycle, is soluble in water and organic solvents like alcohols, acetone, and ether.[2] It exhibits lower solubility in non-polar solvents such as hexane.[2] This suggests that this compound is also likely to be soluble in polar organic solvents.
-
Substituted Pyridazines : A related compound, 3-amino-6-methoxy-2-methylpyridine, is described as being soluble in common organic solvents like ethanol, methanol, and dichloromethane, with limited solubility in water.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is a standard and reliable approach for generating precise solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Oven
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial.
-
Record the initial mass of the solute.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
For finer suspensions, centrifuge the vial at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the sample through a syringe filter into a pre-weighed vial.
-
Record the exact mass of the filtered solution.
-
-
Gravimetric Determination:
-
Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the decomposition temperature.
-
Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator.
-
Weigh the vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the vial and solute minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Below is a Graphviz diagram illustrating this experimental workflow.
Caption: Gravimetric method for solubility determination.
Conclusion
While a comprehensive, quantitative dataset on the solubility of this compound in common organic solvents is not currently available in the public domain, its physicochemical properties and the behavior of related compounds suggest good solubility in polar organic solvents. For researchers and drug development professionals requiring precise solubility data, direct experimental determination is necessary. The provided standardized protocol offers a robust framework for obtaining this critical information, thereby facilitating the effective use of this compound in further research and development endeavors.
References
An In-depth Technical Guide to the Synthesis of 3-Methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis mechanism for 3-methoxypyridazine, a valuable heterocyclic compound utilized as an intermediate in the development of novel pharmaceuticals and agrochemicals. The described synthesis pathway is a robust, multi-step process commencing from readily available starting materials. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format for ease of comparison.
Overall Synthesis Pathway
The most common and well-documented synthesis of this compound is a three-step process starting from maleic anhydride. The pathway involves the formation of the pyridazine ring, followed by functional group interconversions to achieve the target molecule.
The logical workflow for this synthesis is outlined below:
Caption: Overall synthesis workflow for this compound.
Detailed Synthesis Mechanisms
Step 1: From Maleic Anhydride to 3,6-Dichloropyridazine
The synthesis begins with the cyclocondensation reaction between maleic anhydride and hydrazine to form pyridazine-3,6-diol, commonly known as maleic hydrazide. This intermediate exists in tautomeric equilibrium with its pyridazinone form. The subsequent and crucial step is the chlorination of pyridazine-3,6-diol, typically using phosphorus oxychloride (POCl₃), which converts the hydroxyl groups into chlorine atoms, yielding the key intermediate, 3,6-dichloropyridazine.[1][2]
Step 2 & 3: Methoxylation and Dechlorination
The core of the synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction. 3,6-Dichloropyridazine is treated with sodium methoxide in methanol. The methoxide ion (CH₃O⁻) acts as a nucleophile, attacking one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyridazine ring. The high electronegativity of the adjacent nitrogen atoms facilitates this attack by stabilizing the negatively charged intermediate (a Meisenheimer-like complex). Subsequently, the chloride ion is eliminated, resulting in the formation of 3-chloro-6-methoxypyridazine.
The final step involves the reductive dechlorination of the remaining chlorine atom. This is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) are used to selectively replace the chlorine atom with a hydrogen atom, yielding the final product, this compound.
The mechanism for the key nucleophilic substitution step is illustrated below:
Caption: Mechanism of nucleophilic substitution on 3,6-dichloropyridazine.
Experimental Protocols
Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol
This protocol is adapted from a patented procedure for the synthesis of 3,6-dichloropyridazine.[2]
-
Reaction Setup: In a 2-liter round-bottom flask maintained under a nitrogen atmosphere, charge pyridazine-3,6-diol (125 g, 1115 mmol).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (520 ml, 5576 mmol) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).
-
Work-up:
-
Cool the reaction mixture and concentrate it under high vacuum at 55-60 °C to obtain a thick mass.
-
Dilute the residue with ethyl acetate (1 L).
-
Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
-
Extraction and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with water (1 L) and then brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Dry the resulting solid under vacuum at 50 °C to isolate 3,6-dichloropyridazine.
-
Synthesis of 3-Chloro-6-methoxypyridazine
This protocol is based on analogous procedures for the methoxylation of chloropyridazines.[3][4]
-
Reaction Setup: In a sealed reaction vessel, dissolve 3,6-dichloropyridazine (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Add a solution of sodium methoxide (1.0-1.2 equivalents) in methanol to the reaction mixture. Note: Careful control of stoichiometry is crucial to favor mono-substitution.
-
Reaction: Heat the mixture at reflux (approximately 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol by rotary evaporation.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water to remove inorganic salts.
-
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain pure 3-chloro-6-methoxypyridazine.
Synthesis of this compound
This is a general procedure for catalytic hydrogenation.
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-chloro-6-methoxypyridazine (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C) and a base such as triethylamine or sodium acetate (to neutralize the HCl byproduct).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up:
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the synthesis pathway. Note that the yields for the direct synthesis of this compound may vary based on specific reaction conditions.
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Citation(s) |
| Chlorination | Pyridazine-3,6-diol | 3,6-Dichloropyridazine | POCl₃ | 85 | [2] |
| Methoxylation (Analogous) | 3-Amino-6-chloropyridazine | 3-Amino-6-methoxypyridazine | NaOMe, MeOH | 85.7 | [3] |
| Oxidation & Methoxylation (Analogous) | 3-Chloro-6-methylpyridazine | 6-Methoxypyridazine-3-COOH | KMnO₄, then NaOMe | 52 (overall) | [4] |
| Reductive Dechlorination | Chloropyridazine derivative | Pyridazine derivative | H₂, Pd/C | - | General Method |
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
3-Methoxypyridazine: A Technical Overview of Physicochemical Properties and a Guide to Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physicochemical properties of 3-Methoxypyridazine. Despite a thorough search of publicly available databases, including the Cambridge Structural Database (CSD), no experimental single-crystal X-ray diffraction data for this compound has been reported to date. Consequently, this document outlines a generalized, robust experimental protocol for the determination of its crystal structure. This guide is intended to serve as a valuable resource for researchers aiming to crystallize and structurally characterize this compound, which holds potential as a building block in the development of novel therapeutic agents and other advanced materials.
Introduction
This compound is a heterocyclic compound featuring a pyridazine ring substituted with a methoxy group. This moiety is of significant interest in medicinal chemistry and materials science due to its role as a versatile synthetic intermediate.[1] The arrangement of nitrogen atoms in the pyridazine ring, combined with the electronic effects of the methoxy group, imparts unique properties that are leveraged in the design of bioactive molecules and functional materials. A definitive understanding of its three-dimensional structure through X-ray crystallography is a critical step in rationally designing new molecules with desired properties.
Physicochemical Properties of this compound
While crystallographic data is not available, a summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, synthesis, and further experimental studies.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | Chem-Impex |
| Molecular Weight | 110.12 g/mol | Chem-Impex |
| CAS Number | 19064-65-4 | Chem-Impex |
| Appearance | Colorless to red to green clear liquid | Chem-Impex |
| Boiling Point | 87 °C at 13 mmHg | Chem-Impex |
| Density | 1.15 g/mL | Chem-Impex |
| Refractive Index | n20/D 1.52 | Chem-Impex |
| Purity | ≥ 97% (GC) | Chem-Impex |
Table 1: Physicochemical Properties of this compound
Prospective Experimental Protocol for Single-Crystal X-ray Diffraction
The following section outlines a detailed, generalized methodology for the single-crystal X-ray diffraction analysis of this compound. This protocol is based on standard crystallographic techniques and can be adapted as needed.
Synthesis and Crystallization
-
Synthesis: this compound can be synthesized following established literature procedures. The final product should be purified to the highest possible degree, as impurities can significantly hinder crystallization.
-
Crystallization: High-purity this compound should be subjected to a variety of crystallization techniques to obtain single crystals suitable for X-ray diffraction. These techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal motion and radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final crystal structure is validated using software tools to check for geometric consistency and to ensure that the model is a good fit to the experimental data. The final results are typically reported in a Crystallographic Information File (CIF).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of a crystal structure using single-crystal X-ray diffraction.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides the necessary foundational information and a detailed procedural framework for researchers to pursue this endeavor. The elucidation of its solid-state structure will be invaluable for future drug design and materials science applications, enabling a more profound understanding of its structure-property relationships.
References
Quantum Chemical Calculations for 3-Methoxypyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Methoxypyridazine. While direct computational studies on this compound are not extensively available in the reviewed literature, this document outlines the established theoretical methodologies and presents illustrative data from closely related pyridazine derivatives, such as 3-chloro-6-methoxypyridazine. This information serves as a robust framework for researchers initiating theoretical investigations into this compound and its analogues, which are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1][2]
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods allow for the detailed investigation of molecular properties at the atomic and electronic levels, providing insights that are often difficult or impossible to obtain through experimental techniques alone. By simulating molecular structures, vibrational frequencies, and electronic properties, researchers can predict the behavior of molecules, understand structure-activity relationships (SARs), and guide the design of new therapeutic agents.[3] For heterocyclic compounds like pyridazine derivatives, these calculations can elucidate their reactivity, stability, and potential interactions with biological targets.[2][4]
Theoretical Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) is a widely used method for studying molecules of this size due to its favorable balance of computational cost and accuracy.[5]
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density. A popular functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Sets
The basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets for organic molecules include Pople-style basis sets like 6-31G(d) and 6-311G(d,p). The choice of basis set affects the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost. For instance, studies on similar pyridazine derivatives have successfully employed the B3LYP method with 6-31G(d) and 6-311G(d,p) basis sets to predict molecular geometry and vibrational frequencies.[6]
Software
Commercially and academically available software packages such as Gaussian, ORCA, and Spartan are commonly used to perform these calculations. These programs provide a user-friendly interface for setting up calculations and analyzing the results.
Key Computational Experiments and Protocols
A typical computational investigation of a molecule like this compound would involve the following key experiments.
Geometry Optimization
The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization calculation, which finds the minimum energy conformation of the molecule.
Experimental Protocol:
-
Input Structure: A preliminary 3D structure of this compound is generated using a molecular builder.
-
Calculation Setup: A geometry optimization calculation is set up using a selected DFT method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
-
Execution: The calculation is run until the forces on the atoms are negligible and the energy has converged to a minimum.
-
Verification: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Vibrational Analysis
Vibrational analysis calculates the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular motions.
Experimental Protocol:
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.
-
Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.
-
Spectral Simulation: The calculated frequencies and intensities are used to simulate the IR and Raman spectra of the molecule.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.[7]
Experimental Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.
-
Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the distribution of electron density and identify regions of electrophilic and nucleophilic attack.
-
Energy Gap Calculation: The HOMO-LUMO energy gap is calculated by subtracting the HOMO energy from the LUMO energy. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.
Experimental Protocol:
-
MEP Calculation: The MEP is calculated from the optimized geometry and electronic wavefunction.
-
Surface Mapping: The calculated electrostatic potential is mapped onto the molecular surface, typically using a red-to-blue color scale, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).
Predicted Data for this compound (Based on Analogous Compounds)
The following tables summarize the type of quantitative data that would be obtained from quantum chemical calculations on this compound, with illustrative values based on studies of similar pyridazine derivatives.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.34 | ||
| N2-C3 | 1.32 | ||
| C3-C4 | 1.40 | ||
| C4-C5 | 1.38 | ||
| C5-C6 | 1.41 | ||
| C6-N1 | 1.33 | ||
| C3-O7 | 1.36 | ||
| O7-C8 | 1.43 | ||
| N1-N2-C3 | 120.5 | ||
| N2-C3-C4 | 122.0 | ||
| C3-C4-C5 | 118.5 | ||
| C4-C5-C6 | 119.0 | ||
| C5-C6-N1 | 121.5 | ||
| C6-N1-N2 | 118.5 | ||
| N2-C3-O7 | 116.0 | ||
| C3-O7-C8 | 118.0 | ||
| N2-C3-O7-C8 | 179.5 |
Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)
| Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| C-H stretch (methoxy) | 3050 | 2928 |
| C-H stretch (ring) | 3150 | 3024 |
| C=N stretch | 1620 | 1555 |
| C=C stretch | 1580 | 1517 |
| C-O stretch | 1250 | 1200 |
| Ring breathing | 1020 | 979 |
Table 3: Electronic Properties (Illustrative)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap | 5.3 |
| Dipole Moment | 3.5 D |
Visualizations
Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams illustrate the logical workflow of a typical computational study and the outputs of FMO and MEP analyses.
Caption: Computational workflow for quantum chemical calculations.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Caption: Interpretation of Molecular Electrostatic Potential (MEP) color mapping.
Conclusion
Quantum chemical calculations provide a powerful theoretical framework for investigating the properties of this compound. By employing methods such as DFT with appropriate basis sets, researchers can obtain valuable data on the molecule's geometry, vibrational spectra, and electronic characteristics. This information is crucial for understanding its reactivity, stability, and potential as a scaffold in drug design. The protocols and illustrative data presented in this guide serve as a starting point for further computational and experimental studies on this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 6. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ripublication.com [ripublication.com]
Reactivity profile of 3-Methoxypyridazine with electrophiles and nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxypyridazine is a versatile heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique electronic properties, arising from the interplay between the electron-deficient pyridazine core and the electron-donating methoxy group, dictate a nuanced reactivity profile towards both electrophiles and nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound, detailing its behavior in key chemical transformations. It includes an analysis of its electronic structure, regioselectivity in electrophilic and nucleophilic substitution reactions, and its participation in metal-catalyzed cross-coupling and cycloaddition reactions. This document aims to serve as a valuable resource for scientists engaged in the synthesis and functionalization of pyridazine-based molecules.
Introduction: The Electronic Landscape of this compound
The reactivity of this compound is fundamentally governed by the electronic characteristics of the pyridazine ring and the influence of the methoxy substituent. The pyridazine ring, with its two adjacent nitrogen atoms, is an electron-deficient (π-deficient) heteroaromatic system. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene, while simultaneously activating it for nucleophilic substitution.
The methoxy group at the 3-position is a classical electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). The resonance effect increases the electron density on the pyridazine ring, particularly at the ortho and para positions relative to the methoxy group (positions 4 and 6). This partially mitigates the electron deficiency of the pyridazine core.
A computational analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound would provide deeper insights into its reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates the sites most susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to the positions most prone to nucleophilic attack. While specific computational studies on this compound are not widely available, qualitative predictions can be made based on the known electronic effects.
Reactions with Electrophiles
The electron-deficient nature of the pyridazine ring makes electrophilic aromatic substitution on this compound challenging, often requiring harsh reaction conditions. The methoxy group, being an activating group, is expected to direct incoming electrophiles to the positions with increased electron density.
Nitration
Direct nitration of this compound is not well-documented in the literature. However, studies on the nitration of the closely related 3-amino-6-methoxypyridine suggest that the reaction is complex and can lead to a mixture of products. The nitration of pyridazine N-oxides is a more common strategy to introduce a nitro group onto the pyridazine ring.
General Workflow for Electrophilic Nitration:
Caption: General workflow for the electrophilic nitration of this compound.
Halogenation
Direct halogenation of this compound is also not extensively reported. Electrophilic halogenation of electron-deficient heterocycles like pyridazine typically requires forcing conditions and may lack regioselectivity. Alternative methods, such as metalation followed by quenching with a halogen source, are often more effective for the controlled introduction of halogen atoms.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridazine and other strongly deactivated heterocyclic systems. The Lewis acid catalysts used in these reactions tend to coordinate with the basic nitrogen atoms of the pyridazine ring, further deactivating it towards electrophilic attack.
Reactions with Nucleophiles
The electron-deficient pyridazine ring is inherently susceptible to nucleophilic attack. The methoxy group at the 3-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated by other electron-withdrawing groups or under forcing conditions.
Nucleophilic Aromatic Substitution (SNAr)
The methoxy group in this compound can be displaced by various nucleophiles. The reactivity is enhanced if there is an electron-withdrawing group on the ring or if the reaction is carried out at elevated temperatures.
Reaction with Amines:
Studies on the related 3-methoxypyridine have shown that the methoxy group can be displaced by amines in the presence of a strong base like sodium hydride.
Table 1: Nucleophilic Amination of 3-Methoxypyridine
| Amine | Base/Additive | Temperature (°C) | Yield (%) | Reference |
| Piperidine | NaH / LiI | 60 | 88 | [1] |
| n-Butylamine | NaH / LiI | 60 | 61 | [1] |
| Cyclohexylamine | NaH / LiI | 60 | 56 | [1] |
Experimental Protocol for Nucleophilic Amination of 3-Methoxypyridine:
A representative procedure for the amination of 3-methoxypyridine involves the reaction of the substrate with an amine in the presence of sodium hydride and a lithium iodide additive in a solvent like THF at elevated temperatures.[1]
Mechanism of Nucleophilic Aromatic Substitution:
Caption: General mechanism for the SNAr reaction on this compound.
Reactions with Organometallic Reagents
Organolithium and Grignard reagents can add to the electron-deficient pyridazine ring. The regioselectivity of the addition is influenced by the substituents on the ring. For this compound, attack at the C-6 position is plausible due to the directing effect of the methoxy group and the inherent reactivity of the pyridazine system. Subsequent oxidation of the dihydro intermediate would lead to the substituted product.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridazines. While direct cross-coupling of this compound via C-H activation is a possibility, a more common approach involves the conversion of the methoxy group to a better leaving group, such as a triflate, or the use of a halopyridazine precursor.
Methoxycarbonylation of Pyridazine Triflates:
Pyridazinones can be converted to pyridazine triflates, which are excellent substrates for palladium-catalyzed alkoxycarbonylation. This provides a route to pyridazine-3-carboxylates.
Table 2: Methoxycarbonylation of Pyridazine Triflates
| Substrate | Product | Yield (%) | Reference |
| 6-Methylpyridazin-3-yl triflate | 3-Methoxycarbonyl-6-methylpyridazine | 62 | [2] |
| 5-Methyl-6-phenylpyridazin-3-yl triflate | 3-Methoxycarbonyl-5-methyl-6-phenylpyridazine | 73 | [2] |
Experimental Protocol for Methoxycarbonylation:
A general procedure involves the reaction of the pyridazine triflate with carbon monoxide and methanol in the presence of a palladium catalyst, such as Pd(OAc)2, and a phosphine ligand, like dppf, in a solvent such as DMF at elevated temperatures.[2]
General Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: General workflow for palladium-catalyzed cross-coupling of pyridazine triflates.
Cycloaddition Reactions
Pyridazines can participate in cycloaddition reactions, acting as either dienes or dienophiles, depending on the reaction partner. In inverse-electron-demand Diels-Alder reactions, the electron-deficient pyridazine ring can react with electron-rich dienophiles. The presence of the methoxy group will influence the electronics and sterics of this process.
Conclusion
This compound exhibits a rich and varied reactivity profile. Its electron-deficient pyridazine core makes it susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions, while electrophilic substitution is generally challenging. The methoxy group plays a crucial role in modulating the reactivity and directing the regioselectivity of these transformations. A thorough understanding of this reactivity is essential for the strategic design and synthesis of novel pyridazine-containing molecules for applications in drug discovery and materials science. Further experimental and computational studies on this compound are warranted to fully elucidate its chemical behavior and unlock its full potential as a synthetic building block.
References
Navigating the Redox Landscape of the Pyridazine Core: An In-depth Technical Guide to its Electrochemical Properties and Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Electrochemical Significance of Pyridazines
Pyridazine and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3] The arrangement of the two adjacent nitrogen atoms within the six-membered aromatic ring imparts distinct electronic characteristics that influence their interactions with biological targets and their behavior in electrochemical systems. Understanding the redox properties of the pyridazine core is crucial for the development of novel therapeutics, as these properties can influence a compound's mechanism of action, metabolic stability, and potential for off-target effects. Cyclic voltammetry is a powerful electrochemical technique for elucidating the redox behavior of such molecules, providing valuable insights into their electron transfer processes.
General Electrochemical Behavior of the Pyridazine Ring System
The pyridazine nucleus is inherently electron-deficient due to the presence of the electronegative nitrogen atoms. This electronic characteristic generally makes the pyridazine ring susceptible to reduction. The electrochemical reduction of the pyridazine core has been a subject of study, with the exact mechanism and reduction potentials being highly dependent on the nature and position of substituents on the ring, as well as the experimental conditions such as the solvent and supporting electrolyte.
The Influence of Substituents on the Electrochemical Properties of Pyridazines
The electrochemical behavior of the pyridazine ring is significantly modulated by the electronic effects of its substituents. Both electron-donating and electron-withdrawing groups can alter the electron density of the ring, thereby influencing the potentials at which oxidation and reduction events occur.
Electron-Withdrawing Groups
Electron-withdrawing groups, such as chloro, cyano, and nitro groups, are expected to decrease the electron density of the pyridazine ring. This makes the ring more susceptible to reduction, resulting in a positive shift (less negative) of the reduction potential. For instance, monochlorinated pyridazines exhibit two reduction waves, with an additional wave observed for dichlorinated derivatives corresponding to the reduction of the second carbon-chloride bond.[4] The sequential cleavage of carbon-chlorine bonds is a characteristic feature in the cyclic voltammograms of such compounds.[5]
Electron-Donating Groups
Conversely, electron-donating groups, such as amino and methoxy groups, increase the electron density of the pyridazine ring. This makes the ring more difficult to reduce, leading to a negative shift (more negative) of the reduction potential. The introduction of an electron-donating group can also make the compound more amenable to oxidation.
The Methoxy Group as a Substituent
The methoxy group (-OCH3) is generally considered an electron-donating group through resonance, while it exhibits a weaker electron-withdrawing inductive effect. In the context of the pyridazine ring, the methoxy group is expected to increase the electron density, thereby making the ring more difficult to reduce compared to the unsubstituted pyridazine. Consequently, the reduction potential of 3-Methoxypyridazine is anticipated to be more negative than that of pyridazine itself.
While specific data for this compound is unavailable, studies on related compounds, such as 3-chloro-6-methoxypyridazine, provide insights into the influence of the methoxy group in the presence of other substituents.[5]
Predicted Electrochemical Behavior of this compound
Based on the general principles of physical organic chemistry and the available data on substituted pyridazines, the following electrochemical behavior for this compound can be hypothesized:
-
Reduction: this compound is expected to undergo reduction at a more negative potential compared to unsubstituted pyridazine due to the electron-donating nature of the methoxy group. The reduction process may involve the transfer of one or more electrons to the pyridazine ring.
-
Oxidation: While pyridazines are generally more challenging to oxidize, the presence of the electron-donating methoxy group may render this compound susceptible to oxidation at a sufficiently positive potential. The oxidation process would likely involve the removal of an electron from the π-system of the molecule.
-
Cyclic Voltammogram: A cyclic voltammogram of this compound would be expected to show at least one reduction peak in the cathodic scan. The reversibility of this peak would depend on the stability of the resulting radical anion. An oxidation peak may be observable in the anodic scan, though it may be irreversible depending on the stability of the resulting radical cation.
Quantitative Data for Substituted Pyridazines
The following table summarizes available electrochemical data for various pyridazine derivatives from the literature. This data can be used to contextualize the expected behavior of this compound.
| Compound | Redox Process | Peak Potential (V) vs. Reference | Solvent/Electrolyte | Reversibility |
| 3,6-dichloropyridazine | Reduction (1st C-Cl cleavage) | - | DMF / 0.2 M [NBu4][BF4] | Irreversible |
| Reduction (2nd C-Cl cleavage) | - | DMF / 0.2 M [NBu4][BF4] | Irreversible | |
| Reduction (pyridazine ring) | - | DMF / 0.2 M [NBu4][BF4] | - | |
| 3-amino-6-chloropyridazine | Reduction (C-Cl cleavage) | - | DMF / 0.2 M [NBu4][BF4] | Irreversible |
| Reduction (aminopyridazine) | - | DMF / 0.2 M [NBu4][BF4] | - | |
| 3-chloro-6-(4´-nitroanilino)pyridazine | Reduction | - | DMF / 0.2 M [NBu4][BF4] | Reversible |
Note: Specific peak potential values were not provided in the search results, but the qualitative behavior was described.
Experimental Protocol for Cyclic Voltammetry of a Novel Pyridazine Derivative
This section provides a detailed, generalized protocol for conducting cyclic voltammetry on a novel pyridazine derivative, such as this compound.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or gold electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod.
-
Electrochemical Cell: A three-electrode cell of appropriate volume.
-
Potentiostat/Galvanostat system with corresponding software.
-
Analyte: this compound (or other pyridazine derivative).
-
Solvent: Aprotic solvent of high purity (e.g., acetonitrile, dimethylformamide (DMF), or dichloromethane). The choice of solvent will depend on the solubility of the analyte and the potential window required.
-
Supporting Electrolyte: A non-reactive salt to ensure conductivity of the solution (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6), tetrabutylammonium perchlorate (TBAP), or lithium perchlorate). The concentration is typically 0.1 M.
-
Inert Gas: Nitrogen or argon for deoxygenation of the solution.
Electrode Preparation
-
Working Electrode Polishing: The working electrode surface must be polished to a mirror finish before each experiment to ensure a clean and reproducible surface. This is typically done using alumina or diamond slurries of decreasing particle size (e.g., 1.0 µm, followed by 0.3 µm, and finally 0.05 µm) on a polishing pad.
-
Sonication: After polishing, the electrode should be sonicated in a suitable solvent (e.g., ethanol or deionized water) to remove any polishing debris.
-
Drying: The electrode should be thoroughly dried before use.
Solution Preparation
-
Prepare a stock solution of the pyridazine derivative in the chosen solvent at a known concentration (typically 1-10 mM).
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.
-
The final analyte solution for the experiment is prepared by adding a known volume of the stock solution to the electrolyte solution.
Electrochemical Measurement
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the analyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 10-15 minutes. This is crucial as dissolved oxygen is electroactive and can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment in the software. These include:
-
Initial Potential: A potential where no faradaic reaction is expected to occur.
-
Vertex Potential 1 (Switching Potential): The potential at which the scan direction is reversed. This should be set to a value sufficiently negative (for reduction) or positive (for oxidation) to observe the redox event of interest.
-
Vertex Potential 2 (Final Potential): The potential at which the scan ends, often the same as the initial potential.
-
Scan Rate: The rate at which the potential is swept (e.g., 100 mV/s). A range of scan rates should be investigated to study the kinetics of the electron transfer.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).
Data Analysis
-
Peak Potentials: Identify the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.
-
Peak Currents: Measure the anodic peak current (Ipa) and the cathodic peak current (Ipc).
-
Reversibility: Assess the reversibility of the redox couple. For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV at room temperature, and the ratio of the peak currents (Ipa/Ipc) should be close to 1.
-
Scan Rate Dependence: Perform the cyclic voltammetry at different scan rates. For a diffusion-controlled process, the peak currents should be proportional to the square root of the scan rate.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical characterization of a novel pyridazine derivative.
Caption: Workflow for the electrochemical analysis of a pyridazine derivative.
Conclusion
While specific experimental data for this compound is currently lacking in the scientific literature, a comprehensive understanding of the electrochemical behavior of the pyridazine core and the influence of various substituents allows for a reasoned prediction of its redox properties. The methoxy group is expected to increase the electron density of the pyridazine ring, making it more difficult to reduce and potentially easier to oxidize compared to the parent pyridazine. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to investigate the electrochemical properties of this compound and other novel derivatives, thereby contributing to the broader understanding of this important class of heterocyclic compounds. Such studies are essential for the rational design of new pyridazine-based molecules with tailored redox properties for applications in drug discovery and materials science.
References
Thermochemical Profile of 3-Methoxypyridazine: A Review of Available Data and Stability Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxypyridazine is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] A thorough understanding of its thermochemical properties and stability is crucial for its application and development. This document aims to provide a comprehensive overview of the existing thermochemical data for this compound. However, a detailed literature search reveals a significant gap in the experimental and computational data regarding its specific thermochemical properties. While general information on pyridazine and its derivatives is available, specific quantitative data on the enthalpy of formation, entropy, and Gibbs free energy for this compound remains largely unreported in publicly accessible scientific literature. This guide summarizes the available information and discusses the stability of the pyridazine ring system, providing a foundational understanding for researchers in the absence of direct data.
Introduction to this compound
This compound is a derivative of pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[2] The introduction of a methoxy group at the 3-position can influence the molecule's electronic properties, basicity, and biological activity.[3] Pyridazine itself is a colorless liquid, miscible with water and benzene, and possesses a high dipole moment.[2] The pyridazine ring is generally considered to be electron-deficient due to the inductive effects of the nitrogen atoms, which makes it resistant to electrophilic substitution unless activating groups are present.[2]
Physicochemical Properties of this compound
While specific thermochemical data is scarce, some fundamental physicochemical properties of this compound have been reported.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.12 g/mol | [1] |
| Appearance | Colorless to red to green clear liquid | [1] |
| Boiling Point | 87 °C at 13 mmHg | [1] |
| Density | 1.15 g/mL | [1] |
| Refractive Index | n20D 1.52 | [1] |
Thermochemical Data: A Notable Absence
A comprehensive search of scientific databases for experimental or computational studies on the thermochemistry of this compound did not yield specific values for its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), or Gibbs free energy of formation (ΔfG°).
While studies on the thermochemistry of other methoxylated nitrogen-containing heterocycles exist, such as methoxypyridines, direct extrapolation of this data to the pyridazine system is not straightforward due to the differing arrangement and interaction of the nitrogen atoms.[4] The proximity of the two nitrogen atoms in the pyridazine ring introduces unique electronic effects that influence the overall stability and thermochemical behavior of the molecule.[2]
General Stability and Reactivity of the Pyridazine Ring
In the absence of specific data for this compound, we can infer some stability characteristics from the general chemistry of pyridazines.
-
Aromaticity and Stability: Pyridazine is an aromatic compound, which confers a degree of stability. However, the presence of two adjacent nitrogen atoms leads to a π-electron deficient system, influencing its reactivity.[5]
-
Basicity: Pyridazine is a weak base.[2] The methoxy group, being an electron-donating group, is expected to slightly increase the basicity of the ring nitrogens in this compound compared to the parent pyridazine.
-
Chemical Reactivity: The electron-deficient nature of the pyridazine ring makes it generally resistant to electrophilic attack.[2] Nucleophilic substitution reactions are more common, particularly at positions activated by electron-withdrawing groups. The stability of this compound under various conditions (e.g., pH, temperature, light) has not been extensively documented.
Logical Relationship for Thermochemical Data Determination
The determination of thermochemical data for this compound would typically follow established experimental and computational workflows. The logical relationship between these methods is outlined below.
Caption: Workflow for determining thermochemical properties.
Conclusion and Future Outlook
This technical guide highlights a significant lack of publicly available thermochemical data for this compound. While some basic physicochemical properties are known, crucial parameters such as the enthalpy of formation, entropy, and Gibbs free energy of formation are yet to be determined. The general stability of the pyridazine ring suggests that this compound is a relatively stable compound, but specific data on its degradation pathways and reactivity under various conditions are needed.
For researchers and professionals in drug development, this knowledge gap underscores the need for dedicated experimental and computational studies to fully characterize the thermochemical profile of this compound. Such data would be invaluable for predicting its stability in different formulations, understanding its potential metabolic pathways, and optimizing its synthesis and handling. Future work should focus on calorimetric measurements and high-level quantum chemical calculations to establish a reliable set of thermochemical data for this important heterocyclic compound.
References
3-Methoxypyridazine melting point and boiling point determination
An In-depth Technical Guide to the Physicochemical Characterization of 3-Methoxypyridazine: Melting and Boiling Point Determination
This technical guide provides a comprehensive overview of the determination of the melting and boiling points of this compound, a versatile heterocyclic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines the key physical properties and provides detailed experimental protocols for their accurate measurement, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
This compound is typically encountered as a colorless to reddish-green clear liquid at room temperature, which indicates that its melting point is below standard ambient temperatures.[1] The accurate determination of its boiling point is crucial for purification processes such as distillation, and for establishing its physical characteristics.
Data Summary
The key quantitative physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Conditions |
| Boiling Point | 87 °C | at 13 mmHg |
| Appearance | Colorless to red to green clear liquid | Standard Temperature and Pressure |
| Molecular Formula | C₅H₆N₂O | |
| Molecular Weight | 110.12 g/mol | |
| Density | 1.15 g/mL |
Experimental Protocols for Physicochemical Characterization
Accurate determination of melting and boiling points is fundamental for the identification and purity assessment of chemical compounds.[2] The following sections detail the standard laboratory methodologies applicable to this compound.
Melting Point Determination
Given that this compound is a liquid at room temperature, its melting point would be determined using a cryostat or a specialized low-temperature melting point apparatus. The general principle, however, remains the same as the capillary method used for solids.
Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube) with cooling capability
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Cooling bath (e.g., dry ice/acetone)
-
Sample of this compound
Procedure:
-
Sample Freezing: Cool a small sample of this compound in a micro test tube using a cooling bath until it solidifies completely.
-
Sample Preparation: Finely crush the frozen solid and pack a small amount into a capillary tube to a height of 1-2 mm.[3]
-
Apparatus Setup: Place the capillary tube into the heating/cooling block of the melting point apparatus. Ensure the thermometer bulb is level with the sample.
-
Initial Determination (Rapid Heating): If the approximate melting point is unknown, perform a rapid determination by warming the sample at a faster rate to get an estimated range.
-
Accurate Determination (Slow Heating): Cool the apparatus well below the estimated melting point. Begin heating slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample has melted. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.5°C).[2]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pyridazinone Derivatives Utilizing 3-Methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. While numerous methods exist for the synthesis of pyridazinone derivatives, this document focuses on synthetic strategies that utilize 3-methoxypyridazine as a key starting material or intermediate. The methoxy group can serve as a precursor to the pyridazinone carbonyl via demethylation or can be retained in the final product, influencing its physicochemical and pharmacological properties.
These notes provide an overview of potential synthetic routes, detailed experimental protocols for key transformations, and visualizations of the proposed chemical logic.
Synthetic Strategies
The synthesis of pyridazinone derivatives from this compound is not a widely documented direct conversion. However, established organic chemistry principles allow for the formulation of several viable synthetic pathways. The two primary strategies involve either the demethylation of a methoxypyridazine precursor or the construction of the pyridazinone ring followed by modification. Here, we focus on pathways commencing from or involving this compound.
A plausible and versatile approach involves a two-step sequence starting from a more readily available precursor, 3-chloropyridazine. This method consists of a nucleophilic substitution with methoxide to form this compound, followed by a demethylation step to yield the desired 3(2H)-pyridazinone. This sequence allows for the introduction of substituents on the pyridazine ring prior to the formation of the pyridazinone moiety.
Further functionalization of the pyridazinone ring can be achieved through various reactions, such as N-alkylation or C-C bond formation via lithiation of the parent this compound followed by reaction with an electrophile and subsequent demethylation.
Logical Workflow for Synthesis
Caption: General synthetic strategies for pyridazinone derivatives.
Experimental Protocols
The following protocols are representative examples of key transformations in the synthesis of pyridazinone derivatives involving a this compound intermediate.
Protocol 1: Synthesis of this compound from 3-Chloropyridazine
This protocol describes the nucleophilic substitution of the chlorine atom in 3-chloropyridazine with a methoxy group.
Materials:
-
3-Chloropyridazine
-
Sodium methoxide (NaOCH3)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloropyridazine (1.0 eq) in anhydrous methanol.
-
To this solution, add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |
| 3-Chloropyridazine | 1.0 | 114.53 | 5.73 |
| Sodium Methoxide | 1.2 | 54.02 | 3.24 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| This compound | 110.12 | 85-95 |
Protocol 2: Demethylation of this compound to 3(2H)-Pyridazinone
This protocol details the cleavage of the methyl ether in this compound to form the corresponding pyridazinone using hydrobromic acid.
Materials:
-
This compound
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Standard glassware for workup and purification
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 48% aqueous hydrobromic acid (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Be cautious of gas evolution.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3(2H)-pyridazinone by recrystallization from a suitable solvent (e.g., ethanol or water).
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |
| This compound | 1.0 | 110.12 | 5.51 |
| Hydrobromic Acid (48%) | Excess | 80.91 (of HBr) | 25 mL |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| 3(2H)-Pyridazinone | 96.09 | 70-85 |
Alternative Demethylation Agent: Boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane at low temperatures (-78 °C to room temperature) can also be employed for demethylation, which may be suitable for substrates sensitive to strong aqueous acid.
Signaling Pathway Involvement of Pyridazinone Derivatives
Pyridazinone derivatives have been reported to interact with a variety of biological targets. One notable example is their activity as inhibitors of phosphodiesterases (PDEs), particularly PDE3 and PDE4. Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various downstream signaling pathways involved in inflammation and cardiovascular function.
Caption: Inhibition of PDE by pyridazinone derivatives.
Conclusion
While the direct synthesis of pyridazinone derivatives from this compound is not a standard named reaction, a logical and feasible synthetic approach can be designed. The protocols provided for the synthesis of the this compound intermediate and its subsequent demethylation offer a robust pathway to the core 3(2H)-pyridazinone scaffold. These methods, combined with further functionalization strategies, provide a versatile toolkit for the generation of diverse libraries of pyridazinone derivatives for biological screening in drug discovery programs. The potential for these compounds to modulate key signaling pathways, such as those regulated by phosphodiesterases, underscores their continued importance in medicinal chemistry research. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and research goals.
Application Notes and Protocols for 3-Methoxypyridazine in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-methoxypyridazine and its derivatives as precursors in the synthesis of active pharmaceutical ingredients (APIs). The pyridazine scaffold is a prominent feature in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, making it a privileged structure in medicinal chemistry.[1][2]
Introduction
This compound serves as a versatile building block for the synthesis of various pyridazine and pyridazinone-based APIs. The inherent chemical properties of the pyridazine ring, including its ability to participate in various chemical transformations and its capacity for biological interactions, make it a valuable starting point for drug discovery and development. Derivatives of pyridazine have demonstrated a broad range of biological effects, including but not limited to, anticancer, anti-inflammatory, antihypertensive, and antiviral activities.
Featured Application: Synthesis of a Pyridazine-Based CRTH2 Antagonist Precursor
This section details the synthesis of a key intermediate, 2-(6-methoxypyridazin-3-yl)acetic acid, a precursor for a class of potent Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. CRTH2 antagonists are under investigation for the treatment of allergic diseases such as asthma and allergic rhinitis.
Experimental Protocol: Synthesis of 2-(6-methoxypyridazin-3-yl)acetic Acid
This protocol is adapted from established synthetic routes for pyridazine derivatives and provides a general framework for the synthesis of the target precursor.
Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid from 3-Chloro-6-methylpyridazine
-
Materials and Reagents:
-
3-Chloro-6-methylpyridazine
-
Sulfuric acid (50%)
-
Potassium permanganate
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol
-
-
Procedure:
-
In an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid.
-
While stirring, gradually add 38g (0.24 mol) of potassium permanganate.
-
After the addition is complete, heat the reaction mixture to 80°C for 2 hours.
-
Cool the mixture and dilute with 200ml of ice water.
-
Filter the solution and extract the filtrate with ethyl acetate (4 x 100ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.[3]
-
Step 2: Synthesis of 6-Methoxypyridazine-3-carboxylic acid
-
Materials and Reagents:
-
6-Chloropyridazine-3-carboxylic acid
-
Sodium methoxide
-
Anhydrous methanol
-
-
Procedure:
-
To a solution of 50ml of anhydrous methanol, add 2.2g (0.04 mol) of sodium methoxide and 3.2g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid while stirring.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture and adjust the pH with concentrated hydrochloric acid.
-
Allow the mixture to stand overnight to facilitate precipitation.
-
Filter the precipitate and recrystallize from water to obtain 6-methoxypyridazine-3-carboxylic acid.[3]
-
Step 3: Synthesis of 2-(6-methoxypyridazin-3-yl)acetic acid (General Procedure)
-
Materials and Reagents:
-
6-Methoxypyridazine-3-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Diazomethane (handle with extreme caution) or Trimethylsilyldiazomethane
-
Silver benzoate
-
Appropriate solvents (e.g., THF, water, triethylamine)
-
-
Procedure (Arndt-Eistert Homologation):
-
Convert 6-methoxypyridazine-3-carboxylic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
React the acid chloride with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form a diazoketone intermediate.
-
Perform a Wolff rearrangement of the diazoketone in the presence of a catalyst (e.g., silver benzoate) in a suitable solvent mixture (e.g., THF/water) to yield 2-(6-methoxypyridazin-3-yl)acetic acid.
-
Quantitative Data Summary
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| 6-Chloropyridazine-3-carboxylic acid | 3-Chloro-6-methylpyridazine | H₂SO₄, KMnO₄ | 52-65 | 148-151 | [3] |
| 6-Methoxypyridazine-3-carboxylic acid | 6-Chloropyridazine-3-carboxylic acid | NaOMe, Methanol | - | - | [3] |
Note: Yields and melting points are representative and may vary depending on reaction conditions and purification methods.
Signaling Pathway and Experimental Workflow
CRTH2 Signaling Pathway in Allergic Inflammation
CRTH2 is a G protein-coupled receptor expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2). The binding of PGD2 to CRTH2 triggers a signaling cascade that contributes to the inflammatory response in allergic diseases. CRTH2 antagonists, for which 2-(6-methoxypyridazin-3-yl)acetic acid is a precursor, block this interaction, thereby mitigating the inflammatory effects.
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis of the pyridazine-based API precursor.
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of a wide range of biologically active molecules. The provided protocols and workflows offer a foundation for researchers to explore the synthesis of novel pyridazine-based APIs. The example of a precursor for CRTH2 antagonists highlights the potential of this chemical scaffold in developing treatments for inflammatory and allergic diseases. Further research and optimization of these synthetic routes can lead to the discovery of new and improved therapeutic agents.
References
Application of 3-Methoxypyridazine in Agrochemical Synthesis: A Detailed Overview
Introduction: 3-Methoxypyridazine serves as a crucial building block in the synthesis of various agrochemicals, particularly herbicides. Its inherent chemical reactivity, conferred by the pyridazine ring and the methoxy group, allows for the introduction of diverse functionalities, leading to the development of potent active ingredients for crop protection. This document provides detailed application notes, experimental protocols, and efficacy data for the synthesis of a notable herbicide derived from a this compound precursor.
Case Study: Synthesis of the Herbicide Pyridafol
Pyridafol (6-chloro-3-phenylpyridazin-4-ol) is a herbicide known for its effectiveness against a range of broad-leaved and grassy weeds.[1][2] Its mode of action involves the inhibition of photosynthetic electron transport at photosystem II.[2] The commercial synthesis of Pyridafol can be achieved from a substituted this compound derivative, highlighting the industrial relevance of this starting material.[3]
Synthesis Pathway
The synthesis of Pyridafol from a this compound precursor involves a multi-step process, primarily centered around the demethylation and subsequent hydrolysis of a key intermediate, 3-chloro-6-methoxy-4-phenylpyridazine. This pathway underscores the utility of the methoxy group as a protecting group or a precursor to the desired hydroxyl functionality in the final active molecule.
Experimental Protocols
The following protocols are representative examples for the key steps in the synthesis of Pyridafol.
Protocol 1: Synthesis of 3-Chloro-6-methoxypyridazine from 3-Methoxypyridazin-6(1H)-one
This initial step involves the conversion of a pyridazinone to a chloropyridazine, a common transformation in the synthesis of such agrochemicals.
-
Materials:
-
3-Methoxypyridazin-6(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a fume hood, cautiously add 3-methoxypyridazin-6(1H)-one (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-6-methoxypyridazine.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Pyridafol from 3-Chloro-6-methoxy-4-phenylpyridazine
This protocol details the final demethylation step to yield the active herbicidal compound.
-
Materials:
-
3-Chloro-6-methoxy-4-phenylpyridazine
-
Sodium hydride (NaH) or Zinc dust (Zn)
-
Anhydrous isopropanol
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous isopropanol, add a solution of 3-chloro-6-methoxy-4-phenylpyridazine (1 equivalent) in anhydrous isopropanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and carefully add water to quench the excess sodium hydride.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain Pyridafol.
-
Further purification can be achieved by recrystallization.
-
Quantitative Data: Herbicidal Efficacy of Pyridafol
Pyridafol has demonstrated significant herbicidal activity against a variety of weed species. The following table summarizes its efficacy.
| Weed Species | Common Name | Efficacy |
| Solanum nigrum | Nightshade | High |
| Galium aparine | Cleavers | High |
| Urtica dioica | Nettle | High |
| Stellaria media | Chickweed | High |
| Echinochloa crus-galli | Barnyard grass | Moderate |
| Digitaria sanguinalis | Crabgrass | Moderate |
| Setaria faberi | Foxtail | Moderate |
Table 1: Herbicidal spectrum of Pyridafol.[2]
Application in Fungicide and Insecticide Synthesis
While the most prominent agrochemical application of this compound derivatives is in herbicides, the pyridazine scaffold is also present in compounds with fungicidal and insecticidal properties. For instance, various imidazo[1,2-b]pyridazine derivatives have shown potent antifungal activity. Although not directly synthesized from this compound in the cited literature, the core structure's versatility suggests potential for its use in developing novel fungicides. Similarly, certain iminopyridazine derivatives have been reported to exhibit insecticidal activity.[4] The exploration of this compound as a starting material for these classes of agrochemicals remains a promising area for future research and development.
This compound and its derivatives are valuable intermediates in the synthesis of agrochemicals. The synthesis of the herbicide Pyridafol from a this compound precursor exemplifies the utility of this chemical scaffold. The provided protocols offer a foundational understanding of the key synthetic transformations involved. Further research into the application of this compound for the development of novel fungicides and insecticides could lead to the discovery of new and effective crop protection agents.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. adipogen.com [adipogen.com]
- 3. Pyridafol (Ref: CL 9673) [sitem.herts.ac.uk]
- 4. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 3-methoxypyridazine and its derivatives. The pyridazine moiety is a significant scaffold in medicinal chemistry, and the ability to functionalize it through modern cross-coupling techniques is of paramount importance for the development of novel therapeutic agents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. In the context of this compound, this reaction is instrumental in synthesizing 3-methoxy-6-arylpyridazines.
Data Presentation: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | 2M Na₂CO₃ | Toluene | 110 | 20 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | 2M Na₂CO₃ | Toluene | 110 | 20 | 90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | 2M Na₂CO₃ | Toluene | 110 | 20 | 88 |
| 4 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | 2M Na₂CO₃ | Toluene | 110 | 20 | 50 |
| 5 | Mesitylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Ba(OH)₂·8H₂O | DME | 110 | 20 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 3-Methoxy-6-phenylpyridazine:
-
To a reaction vessel, add 3-chloro-6-methoxypyridazine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add toluene (10 mL) and an aqueous solution of 2M sodium carbonate (2.0 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 110 °C and stir vigorously for 20 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-methoxy-6-phenylpyridazine.
Visualizations: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for cross-coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This is particularly useful for introducing diverse amino functionalities onto the this compound core.
Data Presentation: Buchwald-Hartwig Amination of 3-Chloro-6-methoxypyridazine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.5) | Toluene | 100 | 18 | 78 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (2.0) | Dioxane | 110 | 24 | 82 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | Toluene | 100 | 18 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 3-Methoxy-6-(morpholino)pyridazine:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-chloro-6-methoxypyridazine (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv.) followed by lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol, 2.5 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Visualizations: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridazines.
Data Presentation: Sonogashira Coupling of Halogenated Pyridazine Derivatives
| Entry | Pyridazine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-6-phenyl-3(2H)-pyridazinone | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 55 | 5 | 85 |
| 2 | 3-Iodo-6-methoxypyridazine | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | THF | RT | 12 | 75 |
| 3 | 3-Bromo-6-methoxypyridazine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 70 |
Experimental Protocol: Sonogashira Coupling
Synthesis of 3-Methoxy-6-(phenylethynyl)pyridazine:
-
To a Schlenk flask, add 3-iodo-6-methoxypyridazine (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.10 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous DMF (8 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at 55 °C for 5 hours.
-
Monitor the reaction by TLC. After completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to give the desired product.
Visualizations: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira reaction.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organohalide, offering another effective method for C-C bond formation. It is known for its tolerance of a wide variety of functional groups.
Data Presentation: Stille Coupling of Halogenated Pyridazine Derivatives
| Entry | Pyridazine Substrate | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-d]pyridazine | 4-(Tributylstannyl)aniline derivative | PdCl₂(PPh₃)₂ (5) | PPh₃ | - | Toluene | 110 | 24 | 55 |
| 2 | 3-Iodo-6-methoxypyridazine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | PPh₃ | LiCl | Dioxane | 100 | 12 | 70 |
| 3 | 3-Chloro-6-methoxypyridazine | Vinyltributyltin | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CsF | Dioxane | 100 | 24 | 65 |
Experimental Protocol: Stille Coupling
Synthesis of 3-Methoxy-6-(thiophen-2-yl)pyridazine:
-
To a flame-dried flask, add 3-iodo-6-methoxypyridazine (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and lithium chloride (3.0 mmol, 3.0 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous dioxane (10 mL) followed by 2-(tributylstannyl)thiophene (1.2 mmol, 1.2 equiv.).
-
Heat the mixture to 100 °C and stir for 12 hours.
-
After cooling, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of potassium fluoride.
-
Stir the mixture vigorously for 30 minutes, then filter through Celite.
-
Separate the organic layer, wash with water and brine, and dry over sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualizations: Stille Coupling
Caption: Catalytic cycle of the Stille reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. It provides a valuable method for the vinylation of the pyridazine ring.
Data Presentation: Heck Reaction of Halogenated Pyridazine Derivatives
| Entry | Pyridazine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-6-methoxypyridazine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 24 | 75 |
| 2 | 3-Bromo-6-methoxypyridazine | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc (2.0) | DMA | 120 | 48 | 60 |
| 3 | 3-Chloro-6-methoxypyridazine | n-Butyl acrylate | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2.0) | Dioxane | 120 | 48 | 55 |
Experimental Protocol: Heck Reaction
Synthesis of 3-Methoxy-6-((E)-styryl)pyridazine:
-
In a sealed tube, combine 3-iodo-6-methoxypyridazine (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (5 mL) and styrene (1.5 mmol, 1.5 equiv.).
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired product.
Visualizations: Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on the pyridazine core is a fundamental transformation in synthetic organic chemistry, providing a versatile platform for the introduction of a wide array of functional groups. 3-Methoxypyridazine, in particular, serves as a valuable precursor for the synthesis of diverse substituted pyridazines, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities. The electron-deficient nature of the pyridazine ring, further influenced by the methoxy group, facilitates the displacement of the methoxy group by various nucleophiles, including nitrogen, sulfur, and oxygen nucleophiles. These reactions are crucial in the development of novel therapeutic agents.
This document provides detailed application notes on the SNAr reactions of this compound, summarizing key reaction data and offering comprehensive experimental protocols for the synthesis of 3-substituted pyridazine derivatives.
Mechanism and Regioselectivity
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the methoxy group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, including the nitrogen atoms, which effectively stabilizes it. In the second step, the methoxy group is eliminated as a methoxide anion, leading to the formation of the substituted pyridazine and restoring the aromaticity of the ring.
Due to the electronic properties of the pyridazine ring, nucleophilic attack is favored at the positions ortho and para to the ring nitrogens. In the case of this compound, the C3 position is activated towards nucleophilic attack.
Data Presentation: SNAr Reactions of Pyridazine Derivatives
The following tables summarize quantitative data for representative SNAr reactions on the pyridazine core, providing a comparative overview of reaction conditions and yields for different nucleophiles. While specific data for this compound is limited in publicly available literature, the data for structurally related 3,6-disubstituted pyridazines provides valuable insights into the expected reactivity.
Table 1: Nucleophilic Substitution of 3,6-Dichloropyridazine with Piperazine [1]
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Yield (%) |
| 3,6-Dichloropyridazine | Piperazine | 3-Chloro-6-(piperazin-1-yl)pyridazine | Ethanol | 4 hours | ~85-95 |
Experimental Protocols
The following protocols provide detailed methodologies for key SNAr reactions on the pyridazine scaffold. These can be adapted for reactions with this compound.
Protocol 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine from 3,6-Dichloropyridazine[1]
This protocol describes the nucleophilic substitution of a chlorine atom on the pyridazine ring with a secondary amine, piperazine. This serves as a model for the reaction of amines with activated pyridazines.
Materials:
-
3,6-Dichloropyridazine
-
Piperazine (anhydrous)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (10 mL per gram of 3,6-dichloropyridazine).
-
To this solution, add anhydrous piperazine (2.5 eq).
-
Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 3-chloro-6-(piperazin-1-yl)pyridazine.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of SNAr on a substituted pyridazine and a typical experimental workflow for the synthesis and purification of the resulting products.
Caption: General mechanism of SNAr on this compound.
Caption: Typical experimental workflow for SNAr reactions.
Applications in Drug Development
The pyridazine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents via SNAr reactions is critical for the development of new drug candidates. The 3-amino, 3-thio, and 3-alkoxy pyridazine derivatives synthesized through these methods are key intermediates in the synthesis of compounds with a wide range of biological activities, including but not limited to:
-
Anticancer Agents: Many pyridazine derivatives have been investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2]
-
Antihypertensive Agents: The pyridazine core is found in several compounds with vasodilatory and antihypertensive properties.
-
Antimicrobial and Antiviral Agents: Substituted pyridazines have shown promising activity against various bacterial, fungal, and viral targets.
The synthetic routes enabled by SNAr reactions on this compound provide medicinal chemists with a powerful tool to generate libraries of novel compounds for structure-activity relationship (SAR) studies, ultimately leading to the discovery of new and improved therapeutic agents.
References
Application Notes and Protocols for 3-Methoxypyridazine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets in the 21st century. Small molecule kinase inhibitors have emerged as a major therapeutic modality, with numerous approved drugs and many more in clinical development.
The pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry for the development of kinase inhibitors. Its nitrogen-containing heterocyclic ring system is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The 3-methoxypyridazine moiety, in particular, offers a versatile platform for the design of potent and selective kinase inhibitors. The methoxy group can influence the electronic properties of the pyridazine ring and provide additional interaction points within the kinase active site, thereby modulating the inhibitor's potency and selectivity.
These application notes provide an overview of the utility of the this compound scaffold in the development of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Activin-like Kinase 5 (ALK5). Detailed protocols for the synthesis of a representative this compound-containing compound and for in vitro kinase activity assays are also presented.
Key Signaling Pathways Targeted by Pyridazine-Based Inhibitors
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth and metastasis. The binding of VEGF to its receptor, VEGFR-2, initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[2] Inhibitors targeting VEGFR-2 can block these processes and are therefore effective anti-angiogenic agents in cancer therapy.
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Signaling
The p38 MAPK signaling pathway is a key mediator of the inflammatory response.[3] It is activated by cellular stressors and pro-inflammatory cytokines, leading to the production of other inflammatory mediators like TNF-α and IL-1β.[3] Inhibition of p38 MAPK can therefore be an effective strategy for the treatment of inflammatory diseases such as rheumatoid arthritis.
Activin-like Kinase 5 (ALK5) Signaling
ALK5, also known as TGF-β type I receptor, is a serine/threonine kinase that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway.[4] This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and extracellular matrix production. Dysregulation of TGF-β/ALK5 signaling is implicated in fibrosis and cancer progression.[4]
Quantitative Data of Representative Pyridazine-Based Kinase Inhibitors
While specific quantitative data for a wide range of this compound-based kinase inhibitors are not extensively available in the public domain, the following table presents data for closely related pyridazine derivatives to illustrate their potential potency against various kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyridazine Derivative 1 | ALK5 | 150 | Staurosporine | 5 |
| Pyridazine Derivative 2 | p38α | 120 | Staurosporine | 10 |
| Pyridazine Derivative 3 | VEGFR-2 | 85 | Sorafenib | 90 |
| Pyridazine Derivative 4 | JNK1 | 250 | Staurosporine | 20 |
Note: The IC50 values for the hypothetical pyridazine derivatives are estimated based on published data for analogous compounds to demonstrate the potential inhibitory activity of this scaffold.
Experimental Protocols
Synthesis of a Representative 3-Methoxy-6-aryl-pyridazine Derivative
This protocol describes a general method for the synthesis of a 3-methoxy-6-aryl-pyridazine, a common core structure in kinase inhibitors, via a Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxypyridazine as a building block in materials science
Introduction
3-Methoxypyridazine is a heterocyclic compound that has garnered interest as a versatile building block in the synthesis of functional materials. Its pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, imparts unique electronic properties, while the methoxy group offers a site for further functionalization or can influence the material's solubility and morphology. This document provides an overview of the potential applications of this compound in materials science, based on the synthesis of its derivatives and related pyridazine-containing materials. While direct, detailed protocols for materials synthesized from this compound are not extensively available in open literature, we can extrapolate potential applications and general synthetic strategies.
Potential Applications in Organic Electronics
The electron-deficient nature of the pyridazine ring makes it an attractive component for n-type organic semiconductors. Materials incorporating the pyridazine moiety have been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a methoxy group can modulate the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) level, and improve the processability of the resulting materials.
A general workflow for the development of pyridazine-based materials for organic electronics is outlined below.
Caption: General workflow for developing this compound-based materials for organic electronics.
Application in Functional Dyes
Pyridazine derivatives can serve as the core of azo dyes. Azo compounds, characterized by the R−N=N−R′ functional group, are widely used as colorants. The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. A hypothetical application would involve the conversion of this compound to an amino derivative, which could then be used to produce novel azo dyes with potentially interesting photophysical properties.
Hypothetical Synthesis of a this compound-Based Azo Dye
The following is a generalized protocol for the synthesis of an azo dye, illustrating how a 3-amino-6-methoxypyridazine derivative could be utilized.
Materials:
-
3-Amino-6-methoxypyridazine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling agent (e.g., β-naphthol, phenol, or an aniline derivative)
-
Sodium hydroxide (NaOH)
-
Ice
-
Suitable solvents (e.g., water, ethanol)
Protocol:
-
Diazotization:
-
Dissolve 3-amino-6-methoxypyridazine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature and stirring. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Coupling Reaction:
-
Prepare a solution of the coupling agent in a suitable solvent. For phenols, an alkaline solution (using NaOH) is typically used.
-
Cool the coupling agent solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
The formation of the azo dye is indicated by the appearance of a colored precipitate.
-
-
Isolation and Purification:
-
Allow the reaction to proceed for a period to ensure complete coupling.
-
Isolate the precipitated dye by filtration.
-
Wash the dye with cold water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to purify it.
-
Caption: Synthetic pathway for a hypothetical this compound-based azo dye.
Quantitative Data Summary
Due to the limited availability of specific experimental data for materials directly synthesized from this compound, the following table presents hypothetical data for a pyridazine-containing material to illustrate how such data would be presented.
| Property | Value |
| Optical Properties | |
| Absorption Max (λ_max) | 450 nm (in solution) |
| Emission Max (λ_em) | 520 nm (in solution) |
| Photoluminescence Quantum Yield (PLQY) | 0.65 |
| Electrochemical Properties | |
| HOMO Level | -5.4 eV |
| LUMO Level | -3.2 eV |
| Electrochemical Band Gap | 2.2 eV |
| Thermal Properties | |
| Decomposition Temperature (T_d) | 350 °C (5% weight loss) |
| Glass Transition Temperature (T_g) | 150 °C |
Disclaimer: The experimental protocols and quantitative data presented here are generalized and hypothetical due to a lack of specific published examples directly utilizing this compound as a primary building block for materials with detailed characterization. Researchers should consult specific literature for the synthesis and characterization of related pyridazine-containing materials to develop detailed experimental plans.
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methoxypyridazine Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-Methoxypyridazine.
Troubleshooting and Optimization Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 3-chloropyridazine and sodium methoxide.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low conversion of 3-chloropyridazine to this compound, even after extended reaction times. What are the potential causes?
-
Answer:
-
Inactive Sodium Methoxide: Sodium methoxide is highly hygroscopic and can be deactivated by moisture. Ensure it is fresh, has been stored under an inert atmosphere, and is handled quickly in a dry environment.
-
Insufficient Temperature: The nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridazine ring requires sufficient thermal energy. The reaction may be too slow at room temperature. Consider gradually increasing the reaction temperature, for example, to the reflux temperature of methanol.
-
Poor Solvent Quality: The presence of water in the solvent (e.g., methanol) can consume the sodium methoxide and lead to the formation of undesired byproducts. Always use anhydrous solvents for this reaction.[1]
-
Issue 2: Formation of 3-Pyridazinone Byproduct
-
Question: I am isolating a significant amount of a byproduct that I've identified as 3-pyridazinone. Why is this happening and how can I prevent it?
-
Answer:
-
Presence of Water: This is the most common cause. The pyridazine ring is susceptible to hydrolysis, especially under basic conditions and at elevated temperatures.[1] The chloride at the 3-position can be displaced by a hydroxide ion (from water) to form the corresponding pyridazinone.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents like sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that provides a reasonable reaction rate to minimize the competing hydrolysis side reaction.[1]
-
-
Issue 3: Complex Mixture and Difficult Purification
-
Question: My crude product is a complex mixture, and isolating the pure this compound by column chromatography is proving difficult. How can I simplify the product mixture?
-
Answer:
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting material and product, which can be challenging to separate due to similar polarities. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.
-
Side Reactions: The formation of byproducts like 3-pyridazinone complicates purification. Addressing the root cause (i.e., moisture) is the best strategy.
-
Work-up Procedure: A proper aqueous work-up can help remove inorganic salts and highly polar impurities. After the reaction, quenching with water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and washing the organic layer with brine can simplify the crude mixture before chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible starting material for synthesizing this compound? A common and commercially available precursor is 3,6-dichloropyridazine.[2] This allows for a methoxy group to be introduced at the 3-position. Subsequent reactions can be performed at the 6-position if desired. For direct synthesis, 3-chloropyridazine is the ideal starting material.
Q2: What is a typical solvent for the methoxylation of a chloropyridazine? Anhydrous methanol is a common choice as it serves as both the solvent and the source of the methoxide ion when reacted with a strong base like sodium hydride, or when using commercial sodium methoxide.[3] Other polar aprotic solvents like DMF or THF can also be used, but methanol is often preferred for simplicity.[4]
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the consumption of the starting material (3-chloropyridazine) and the formation of the product (this compound).[1] This allows for the determination of the optimal reaction time and helps prevent the formation of degradation products from unnecessarily prolonged heating.
Q4: Are there any safety precautions I should be aware of? Yes. Sodium methoxide is corrosive and reacts violently with water. It should be handled with appropriate personal protective equipment (gloves, safety glasses) in a fume hood. The reaction should be conducted under an inert atmosphere to prevent both the degradation of the reagent and potential fire hazards.
Key Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the primary synthesis route and a logical workflow for troubleshooting common issues.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
Quantitative Data Summary
Optimizing the reaction conditions is critical for maximizing yield. The following table summarizes the impact of key parameters on the methoxylation of a chloropyridazine substrate.
| Parameter | Condition | Expected Yield | Purity | Key Considerations |
| Temperature | Room Temperature | Low | High | Very slow reaction rate; may not proceed to completion. |
| 65-70 °C (Methanol Reflux) | High | Good | Optimal balance of reaction rate and minimal side products. | |
| > 80 °C (e.g., in DMF) | High | Moderate | Faster reaction, but increased risk of side reactions/decomposition. | |
| Solvent | Anhydrous Methanol | Good | Good | Acts as both solvent and reagent source. |
| Methanol with >1% Water | Low | Poor | Leads to significant 3-pyridazinone byproduct formation.[1] | |
| Base | 1.1 - 1.5 equivalents NaOMe | High | High | A slight excess drives the reaction to completion. |
| < 1.0 equivalent NaOMe | Low | Poor | Incomplete conversion, leaving starting material. | |
| Reaction Time | 2-4 hours | Moderate | Moderate | May not be sufficient for full conversion. |
| 8-12 hours | High | Good | Generally sufficient for complete reaction at reflux. Monitor by TLC.[1] |
Experimental Protocols
Detailed Protocol: Synthesis of this compound from 3-Chloropyridazine
This protocol provides a representative method for the synthesis.
Materials:
-
3-Chloropyridazine (1 equivalent)
-
Sodium methoxide (1.2 equivalents)
-
Anhydrous Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol.
-
Reagent Addition: Carefully add sodium methoxide (1.2 equivalents) to the methanol and stir until it is fully dissolved. To this solution, add 3-chloropyridazine (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the 3-chloropyridazine spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography to yield pure this compound.
Caption: Step-by-step experimental workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 3-Methoxypyridazine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxypyridazine derivatives.
Troubleshooting Guide
This guide addresses common side reactions and experimental challenges in a question-and-answer format to directly address specific issues encountered during synthesis.
Issue 1: Low Yield of this compound and Formation of Isomeric Byproducts
-
Question: I am attempting to synthesize this compound from 3-chloropyridazine using sodium methoxide, but I am observing a low yield of the desired product along with the formation of other methoxylated pyridazines. What could be the cause?
-
Answer: The formation of isomeric byproducts is a common challenge in the synthesis of substituted pyridazines, especially when starting with precursors that have multiple reactive sites. In the case of di- or tri-substituted pyridazines, the methoxide can react at different positions, leading to a mixture of products. For instance, the methoxylation of 3,4,6-trichloropyridazine can yield both 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine.
Troubleshooting Steps:
-
Control of Stoichiometry: Carefully control the stoichiometry of sodium methoxide. Using a significant excess can promote multiple substitutions if other reactive sites are available on your starting material.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Start with reactions at room temperature or even 0 °C and slowly warm if the reaction is too slow.
-
Choice of Starting Material: If possible, start with a pyridazine derivative that has only one reactive site for methoxylation to avoid the formation of isomers.
-
Issue 2: Presence of Hydroxypyridazine Impurity
-
Question: My final this compound product is contaminated with a significant amount of what appears to be 3-hydroxypyridazine. How can I prevent this?
-
Answer: The presence of 3-hydroxypyridazine suggests that hydrolysis of the starting material (e.g., 3-chloropyridazine) or the product is occurring. This is a common side reaction if there is water present in the reaction mixture.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Dry methanol and use freshly prepared or commercially available anhydrous sodium methoxide. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
Work-up Procedure: During the work-up, minimize contact with water, especially under acidic or basic conditions where hydrolysis might be accelerated. Neutralize the reaction mixture carefully and extract the product promptly.
-
Issue 3: Observation of N-Methylated Side Products
-
Question: I have identified a byproduct in my reaction mixture that appears to be an N-methylated pyridazinium salt. How is this forming and how can I avoid it?
-
Answer: N-methylation is a potential side reaction where the methylating agent (or a source of methyl groups) reacts with one of the nitrogen atoms of the pyridazine ring instead of the intended substitution site.[1][2][3] This is more likely to occur if the nitrogen atoms are highly nucleophilic.
Troubleshooting Steps:
-
Choice of Methylating Agent: While sodium methoxide is primarily a nucleophile for O-methylation, other methylating agents used in different synthetic steps could lead to N-methylation.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the pyridazine nitrogens to prevent N-alkylation. However, for a simple methoxylation, this is generally not required if reaction conditions are well-controlled.
-
Reaction Conditions: Avoid conditions that might favor N-methylation, such as the use of stronger methylating agents like methyl iodide or dimethyl sulfate in the presence of the pyridazine ring.
-
Issue 4: Ring Opening of the Pyridazine Core
-
Question: I am seeing evidence of ring-opened byproducts in my mass spectrometry analysis. Is it possible for the pyridazine ring to open under methoxylation conditions?
-
Answer: While less common for simple this compound synthesis, ring-opening of the pyridazine or fused pyridazine rings can occur under nucleophilic attack, especially with strong nucleophiles or in highly activated systems.[4][5] The reaction of certain condensed pyridazines with sodium methoxide has been shown to afford ring-opened products.[5]
Troubleshooting Steps:
-
Milder Reaction Conditions: Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still allow for the desired methoxylation to proceed.
-
Less Nucleophilic Base: If a base is required in a different step of your synthesis, consider using a non-nucleophilic base to avoid unwanted addition to the ring.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical yield for the synthesis of this compound from 3-chloropyridazine?
-
A1: The yield can vary depending on the specific reaction conditions. However, with careful control of anhydrous conditions and reaction temperature, yields in the range of 70-90% can be expected.
-
-
Q2: How can I best characterize the common side products?
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A2: A combination of chromatographic and spectroscopic techniques is essential.
-
TLC and HPLC: To separate the desired product from impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities and aid in their identification.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the byproducts, such as identifying the position of the methoxy group in isomeric impurities or confirming the presence of a hydroxyl group in the hydrolysis byproduct.
-
-
-
Q3: Can I use other alkoxides for this reaction?
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A3: Yes, other sodium alkoxides (e.g., ethoxide, isopropoxide) can be used to synthesize the corresponding 3-alkoxypyridazines. However, reaction conditions may need to be optimized for each specific alkoxide due to differences in reactivity and steric hindrance.
-
Quantitative Data Summary
The following table summarizes potential yields and side product formation based on literature for related reactions. Note that specific quantitative data for this compound synthesis is not extensively reported, so these serve as illustrative examples.
| Starting Material | Reagent | Desired Product | Reported Yield (%) | Common Side Products | Reference |
| 3,6-dichloropyridazine | aq. NH₃ | 3-amino-6-chloropyridazine | 81-91% | Diamino-pyridazine | Patent CN104844523A |
| 3,4,6-trichloropyridazine | NaOMe (2 eq.) | 6-chloro-3,4-dimethoxypyridazine | 40% | 3-chloro-4,6-dimethoxypyridazine | Chem. Pharm. Bull. 1987, 35, 514 |
| 7-chloro-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine | NaOMe | 7-methoxy-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine | 78.5% | None reported | Chem. Pharm. Bull. 1987, 35, 514 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Chloropyridazine
This protocol is a general procedure and may require optimization.
Materials:
-
3-Chloropyridazine
-
Sodium methoxide (solid or a solution in methanol)
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Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-chloropyridazine (1.0 eq).
-
Dissolve the 3-chloropyridazine in anhydrous methanol.
-
Addition of Nucleophile: Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within a few hours at room temperature, but gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
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Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
-
Visualizations
Caption: Main synthetic route to this compound and common side reactions.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
Improving the regioselectivity of reactions with 3-Methoxypyridazine
Welcome to the technical support center for 3-methoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on controlling the regioselectivity of reactions involving this versatile heterocycle. Below, you will find frequently asked questions (FAQs) and troubleshooting guides formatted to address specific experimental challenges.
Section 1: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the this compound ring is influenced by the directing effects of the nitrogen atoms and the methoxy group. The pyridazine ring itself is electron-deficient, which generally deactivates it towards electrophilic attack compared to benzene. However, the methoxy group is an activating, ortho-, para-director. The interplay of these factors governs the regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: Where does electrophilic substitution typically occur on this compound?
A1: The pyridazine ring is deactivated towards electrophilic aromatic substitution. When substitution does occur, the regioselectivity is dictated by the activating effect of the methoxy group and the deactivating effect of the ring nitrogens. The methoxy group directs electrophiles to the ortho (C4) and para (C6) positions. However, the C6 position is also influenced by the adjacent nitrogen, making the C4 and C5 positions potential sites for substitution, depending on the reaction conditions and the nature of the electrophile.
Q2: How does the methoxy group influence the regioselectivity of electrophilic substitution?
A2: The methoxy group is an electron-donating group through resonance, which activates the ring towards electrophilic attack. It directs incoming electrophiles to the positions ortho and para to itself. In this compound, this corresponds to the C4 and C6 positions. The stability of the resulting cationic intermediate (arenium ion) is a key factor in determining the final product distribution.[1]
Troubleshooting Guide for Electrophilic Aromatic Substitution
Problem: Poor regioselectivity in the nitration of this compound, leading to a mixture of isomers.
This is a common issue due to the competing directing effects within the molecule. The following strategies can help improve selectivity.
| Parameter | To Favor C4-Nitration | To Favor C6-Nitration | Rationale |
| Nitrating Agent | Use a milder nitrating agent, such as nitric acid in acetic anhydride. | Use a stronger nitrating agent, like nitric acid in sulfuric acid. | Milder conditions may favor the kinetically controlled product, while stronger conditions can lead to the thermodynamically more stable product. |
| Temperature | Lower reaction temperatures (-10 to 0 °C). | Higher reaction temperatures (0 to 25 °C), with careful monitoring. | Lower temperatures often increase selectivity by favoring the reaction pathway with the lowest activation energy. |
| Solvent | Use a non-polar, aprotic solvent like dichloromethane or chloroform. | Use a polar, protic solvent like sulfuric acid. | The solvent can influence the reactivity of the nitrating agent and the stability of the intermediates. |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present. The regioselectivity of SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate.
Frequently Asked Questions (FAQs)
Q1: At which position is nucleophilic attack most likely on a substituted this compound?
A1: Nucleophilic attack is favored at the electron-deficient positions, which are typically ortho and para to the ring nitrogens (C3 and C6).[2] The presence of a leaving group at one of these positions facilitates the substitution. For instance, in a 6-chloro-3-methoxypyridazine, nucleophilic attack will preferentially occur at the C6 position.
Q2: How do substituents influence the regioselectivity of SNAr reactions?
A2: Electron-withdrawing groups on the pyridazine ring enhance its reactivity towards nucleophiles and can influence the position of attack. The stability of the negatively charged Meisenheimer intermediate is key. Resonance structures that delocalize the negative charge onto an electronegative atom, like nitrogen, are more stable.[2]
Troubleshooting Guide for SNAr Reactions
Problem: A mixture of substitution products is obtained when reacting a di-substituted this compound with a nucleophile.
Improving regioselectivity in these cases often involves fine-tuning the reaction conditions to favor one reaction pathway over another.
| Parameter | To Favor Substitution at C6 | To Favor Substitution at another position (e.g., C4) | Rationale |
| Nucleophile | Use "harder" nucleophiles (e.g., alkoxides, primary amines). | Use "softer," more polarizable nucleophiles (e.g., thiols, secondary amines).[3] | The Hard-Soft Acid-Base (HSAB) principle can be a useful guide. The electrophilic sites on the pyridazine ring will have different degrees of "hardness." |
| Solvent | Aprotic polar solvents like DMSO or DMF can stabilize the Meisenheimer complex. | Solvents that can act as hydrogen-bond acceptors may alter the regioselectivity.[4] | The solvent's ability to stabilize the charged intermediate can significantly impact the reaction rate and selectivity.[4] |
| Temperature | Lowering the temperature can increase selectivity. | Careful optimization of temperature is required. | Kinetically controlled conditions (lower temperature) often lead to a single major product. |
| Leaving Group | A better leaving group (e.g., F > Cl > Br) will generally increase the reaction rate. | The nature of the leaving group can influence the stability of the transition state.[5] | The relative rates of departure of different leaving groups can be exploited to control regioselectivity. |
Section 3: Deprotonation and Metalation
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridazines. The regioselectivity of deprotonation is controlled by the directing ability of substituents and the choice of base.
Frequently Asked Questions (FAQs)
Q1: Which position is most acidic on the this compound ring?
A1: The protons on the pyridazine ring have enhanced acidity due to the electron-withdrawing nature of the nitrogen atoms. The C6 position is generally the most acidic due to its proximity to a nitrogen atom and the influence of the methoxy group. However, deprotonation at C4 is also possible.
Q2: How can I achieve regioselective lithiation of this compound?
A2: Regioselective lithiation can be achieved by using a directed metalation group and a suitable lithium amide base. For instance, using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation at a specific site.[6] The choice of solvent and temperature is also critical.
Troubleshooting Guide for Metalation Reactions
Problem: Poor regioselectivity during the lithiation of this compound, resulting in a mixture of products after quenching with an electrophile.
| Parameter | To Favor C6-Lithiation | To Favor C4-Lithiation | Rationale |
| Base | Use a bulky, non-nucleophilic base like LiTMP.[6] | n-Butyllithium in the presence of a directing group might favor C4. | The steric hindrance of the base can dictate the site of deprotonation. |
| Temperature | Perform the reaction at low temperatures (e.g., -78 °C). | Careful temperature control is necessary. | Low temperatures help to control the kinetics of the deprotonation and prevent side reactions. |
| Solvent | Anhydrous THF is a common solvent for lithiation reactions. | The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. | |
| Additive | The addition of a trapping agent like ZnCl₂·TMEDA can sometimes improve selectivity by forming a more stable intermediate. | Transmetalation can sometimes lead to improved regioselectivity in subsequent reactions. |
Experimental Protocols
General Procedure for Regioselective Lithiation at C6
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), add a solution of LiTMP (1.1 eq) in THF dropwise.
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Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 eq) and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are essential for forming C-C and C-N bonds. To perform these reactions on this compound, a halogen substituent is typically required as a handle.
Frequently Asked Questions (FAQs)
Q1: At which position is cross-coupling most efficient on a halogenated this compound?
A1: The efficiency of cross-coupling reactions depends on the position of the halogen. Generally, halogens at the C6 position are more reactive in palladium-catalyzed couplings due to the electronic influence of the adjacent nitrogen atom.
Troubleshooting Guide for Cross-Coupling Reactions
Problem: Low yield in a Suzuki-Miyaura coupling of a 6-chloro-3-methoxypyridazine with an arylboronic acid.
Aryl chlorides can be challenging substrates for Suzuki-Miyaura coupling. The following table provides potential solutions.
| Issue | Recommended Solution | Rationale |
| Low Catalyst Activity | Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use a more electron-rich, bulky phosphine ligand such as SPhos or RuPhos.[3] | Aryl chlorides require more active catalysts for efficient oxidative addition to the Pd(0) center. |
| Sluggish Reaction | Increase the reaction temperature. Use a solvent with a higher boiling point (e.g., dioxane or toluene). | Higher temperatures can overcome the activation energy barrier for the oxidative addition step. |
| Boronic Acid Decomposition | Use a milder base (e.g., K₃PO₄ or Cs₂CO₃) instead of stronger bases like NaOH or K₂CO₃. | Strong bases can promote protodeboronation of the boronic acid, reducing the effective concentration of the coupling partner. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the 6-halo-3-methoxypyridazine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the layers, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Electrophilic substitution pathways for this compound.
Caption: General mechanism for SNAr on 6-halo-3-methoxypyridazine.
Caption: Experimental workflow for directed ortho-metalation.
References
Troubleshooting low conversion rates in 3-Methoxypyridazine reactions
Technical Support Center: 3-Methoxypyridazine Reactions
Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to overcome common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your reactions with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions, which are common for this class of compounds.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction using a this compound derivative is resulting in a consistently low yield or fails to proceed. What are the likely causes and how can I resolve this?
Answer: Low yields in Suzuki-Miyaura couplings involving pyridazine scaffolds are a common issue. The primary reasons often revolve around catalyst deactivation, substrate reactivity, and competing side reactions.
Possible Causes and Solutions:
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Catalyst Poisoning: The nitrogen atoms in the pyridazine ring can coordinate strongly with the palladium catalyst, leading to deactivation, often referred to as catalyst poisoning.[1][2][3] This inhibits the catalyst's ability to participate in the catalytic cycle.
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Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can stabilize the palladium center and sterically hinder coordination from the pyridazine nitrogen.[4] Using a higher catalyst loading might also be beneficial, though this should be optimized.
-
-
Substrate Reactivity: The reactivity of halopyridazines in Suzuki couplings generally follows the trend: I > Br > Cl.[4][5] If you are using a chloro-pyridazine, the oxidative addition step is often the rate-limiting and most challenging step.
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Solution: For less reactive chloro-pyridazine substrates, consider using more active, third-generation Buchwald-Hartwig precatalysts.[6][7] Alternatively, if possible, switch to a bromo- or iodo-pyridazine derivative. Increasing the reaction temperature can also help overcome the activation energy barrier, but this must be balanced against potential degradation of starting materials or products.[4]
-
-
Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is particularly an issue with heteroaryl boronic acids.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. The choice of base is critical; sometimes a weaker base or different base/solvent combination can minimize this side reaction. Using potassium trifluoroborate salts or pinacol esters of the boronic acid can also increase stability against protodeboronation.[4]
-
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can consume your reagent.[4]
-
-
Incorrect Base or Solvent: The base is crucial for activating the boronic acid for transmetalation. The solvent system affects the solubility of reagents and the stability of intermediates.
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[4][8] Common solvent systems include mixtures of an organic solvent with water, such as THF/water, toluene/water, or dioxane/water.[7][8][9] The optimal choice is substrate-dependent and may require screening.
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Problem 2: Formation of Multiple Unidentified Byproducts
Question: My reaction with this compound produces a complex mixture of byproducts that are difficult to separate from the desired product. What could be causing this?
Answer: The formation of multiple byproducts can stem from the inherent reactivity of the pyridazine ring, instability of reagents, or harsh reaction conditions.
Possible Causes and Solutions:
-
Reagent Degradation: this compound or other reagents may be unstable under the reaction conditions, especially at elevated temperatures.
-
Side Reactions of the Pyridazine Ring: Besides catalyst coordination, the pyridazine ring itself can undergo undesired reactions. The methoxy group can also be a site for side reactions under certain conditions.
-
Solution: A thorough literature search on the stability of your specific this compound derivative under the planned reaction conditions is recommended. Sometimes, protecting groups may be necessary to prevent unwanted reactivity.
-
-
Over-reaction or Isomerization: The desired product, once formed, might be susceptible to further reaction or isomerization under the reaction conditions.
-
Solution: Monitor the reaction closely using TLC or LC-MS and stop the reaction once the formation of the desired product is maximized and before significant byproduct formation occurs.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidants, acids, and bases.[12] As a liquid, it should be kept in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon) to prevent degradation from moisture and air.
Q2: How do I choose the right catalyst and ligand for a cross-coupling reaction with a this compound substrate? A2: The choice is critical and depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). For challenging substrates like pyridazines, bulky, electron-rich ligands are often necessary to promote the desired reaction and prevent catalyst poisoning.[4][13]
Q3: What are common impurities I might find in my this compound starting material? A3: Impurities can arise from the synthetic route used to produce the this compound.[10] These could include unreacted starting materials, byproducts from side reactions, or residual reagents and solvents from the manufacturing and purification process.[11] It is always recommended to check the purity of the starting material by techniques like NMR or GC-MS before use.
Q4: Can the methoxy group be cleaved under reaction conditions? A4: Yes, methoxy groups on aromatic rings can be cleaved under strongly acidic (e.g., HBr, BBr₃) or harsh nucleophilic conditions. While typically stable in standard cross-coupling reactions, you should be mindful of the reagents used. For example, some lithiation conditions or high temperatures in the presence of strong nucleophiles could potentially affect the methoxy group.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a generalized procedure and must be optimized for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridazine (1.0 mmol), the boronic acid or equivalent (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio, 5 mL). Ensure the solvent has been properly degassed by sparging with an inert gas for at least 30 minutes.[8][9]
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.[14]
Data Presentation
Table 1: Common Conditions for Suzuki-Miyaura Reactions with Pyridazine Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | [8],[4] |
| Base | K₂CO₃ (2 M aq.) | K₃PO₄ | Cs₂CO₃ | [8],[4] |
| Solvent | Dioxane / H₂O | Toluene / H₂O | THF / H₂O | [7],[8],[9] |
| Temperature | 80 - 100 °C | 110 °C | 90 °C | [8],[4] |
| Notes | Good starting point for reactive substrates (Br, I). | Effective for less reactive substrates (Cl). | Often used with highly active precatalysts. |
This table summarizes common starting conditions. Optimal conditions are substrate-dependent and require screening.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. britannica.com [britannica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 11. veeprho.com [veeprho.com]
- 12. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Stability of 3-Methoxypyridazine under acidic and basic reaction conditions
This technical support center provides guidance on the stability of 3-methoxypyridazine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a heterocyclic aromatic compound. Generally, the pyridazine ring is a weak base.[1][2] The methoxy group can influence the electron density of the ring through both inductive and resonance effects, which in turn can affect its stability.[3] While specific stability data for this compound is not extensively available in the public domain, inferences can be drawn from the behavior of related pyridazine and methoxy-substituted aromatic compounds. It is expected to be relatively stable under neutral conditions, but susceptible to degradation under harsh acidic or basic conditions, particularly at elevated temperatures.
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
A2: Under acidic conditions, the primary degradation pathway is likely to be hydrolysis of the methoxy group to form 3-hydroxypyridazine. The pyridazine ring itself may also be susceptible to cleavage under forcing conditions (e.g., high concentration of strong acid and high temperature). Under basic conditions, nucleophilic substitution or cleavage of the ether linkage is a potential degradation route, although generally less favorable than acid-catalyzed hydrolysis for aryl ethers. The electron-deficient nature of the pyridazine ring could make it susceptible to nucleophilic attack.
Q3: Are there any known incompatibilities of this compound with common laboratory reagents?
A3: Strong oxidizing agents should be used with caution as they can potentially oxidize the pyridazine ring or the methoxy group. Reactions with strong acids or bases, especially at elevated temperatures, can lead to degradation as described above.[1] When performing reactions, it is crucial to consider the potential for interaction with other functional groups present in the reaction mixture.
Q4: How can I monitor the degradation of this compound in my reaction?
A4: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4] This method can separate the parent compound from its degradation products, allowing for quantification of the extent of degradation over time. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress and the formation of impurities.
Troubleshooting Guides
Issue 1: Unexpectedly low yield in a reaction involving this compound under acidic conditions.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Monitor the reaction at different time points using HPLC or TLC to check for the appearance of degradation products. |
| Reduce the reaction temperature. | |
| Use a milder acid or a lower concentration of the acid. | |
| Decrease the reaction time. | |
| Protonation of the pyridazine ring | The basic nitrogen atoms of the pyridazine ring can be protonated by the acid, potentially deactivating it towards the desired reaction. Consider using a protecting group strategy if the ring nitrogen is interfering with the reaction. |
Issue 2: Formation of multiple unknown impurities during a reaction under basic conditions.
| Possible Cause | Troubleshooting Step |
| Side reactions involving the pyridazine ring | The electron-deficient pyridazine ring might be susceptible to nucleophilic attack by the base or other nucleophiles in the reaction mixture. |
| Use a weaker base or a non-nucleophilic base. | |
| Lower the reaction temperature and shorten the reaction time. | |
| Employ an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Degradation of this compound | Analyze the impurities by LC-MS to identify their molecular weights, which can provide clues about their structures and formation pathways. |
Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4][5] Below are generalized protocols for assessing the stability of this compound under acidic and basic stress conditions.
Protocol 1: Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
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To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation process.
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Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.
Protocol 2: Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
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Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) to stop the degradation process.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temperature to 80°C | Up to 7 days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temperature to 80°C | Up to 7 days |
Note: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6] The conditions in Table 1 are starting points and should be optimized based on the observed stability of this compound.
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
Column chromatography conditions for purifying 3-Methoxypyridazine
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the column chromatography purification of 3-Methoxypyridazine. Find answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the column chromatography purification of this compound?
A1: For a standard purification of this compound on silica gel, a good starting point for the mobile phase is a gradient of ethyl acetate in hexanes. Begin with a low polarity mixture and gradually increase the concentration of ethyl acetate. It is crucial to first determine the optimal solvent system by running a Thin Layer Chromatography (TLC) analysis.
Q2: My this compound is showing significant tailing on the silica gel column. What can I do to improve the peak shape?
A2: Tailing is a common issue with nitrogen-containing heterocyclic compounds like pyridazines due to their basic nature, which causes strong interactions with the acidic silanol groups on the silica surface.[1] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase.[1] This will cap the acidic sites and reduce strong adsorption.
Q3: I am having trouble getting a good separation between this compound and my impurities. What should I try?
A3: If separation is poor, consider the following:
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Optimize the Mobile Phase: Experiment with different solvent systems. For normal-phase chromatography, you could try a dichloromethane/methanol gradient.[2]
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Use an Alternative Stationary Phase: If tailing and poor separation persist, consider using a less acidic stationary phase like neutral or basic alumina.[1]
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Consider Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography can be a better option.[1] A common mobile phase for this is a gradient of acetonitrile in water, often with a small amount of formic acid (e.g., 0.1%).[2]
Q4: My crude this compound sample is not dissolving well in the initial mobile phase for loading onto the column. What are my options?
A4: If your compound has low solubility in the mobile phase, you can use a "dry loading" technique.[1][3] This involves pre-adsorbing your crude material onto a small amount of silica gel. First, dissolve your compound in a suitable solvent that is easily evaporated (like dichloromethane). Then, add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This method often leads to better resolution.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant Tailing/Streaking | The basic nitrogen atoms in this compound are strongly interacting with the acidic silica gel.[1] | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to deactivate the silica gel. Alternatively, use a neutral or basic alumina stationary phase.[1] |
| Poor Separation of Compound and Impurities | The chosen mobile phase has suboptimal polarity for the separation. | Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that gives good separation (aim for an Rf of 0.2-0.4 for the target compound).[3] |
| Compound is Not Eluting from the Column | The mobile phase is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. |
| Compound is Eluting Too Quickly (with the solvent front) | The mobile phase is too polar, causing the compound to have a very low affinity for the stationary phase. | Decrease the polarity of the mobile phase. For instance, start with a lower percentage of ethyl acetate in your ethyl acetate/hexanes mixture. |
| Cracks in the Silica Gel Bed | The column was not packed properly, or it ran dry during the elution process. | Ensure the silica gel is packed uniformly as a slurry and never let the solvent level drop below the top of the silica bed.[4][5] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials:
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Silica gel (60-120 mesh)[5]
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Chromatography column
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Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Triethylamine (optional)
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Crude this compound
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TLC plates, chamber, and UV lamp
2. Procedure:
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TLC Analysis:
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Dissolve a small amount of the crude material in a solvent like DCM.
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Spot the solution on a TLC plate.
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Develop the plate in various solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexanes) to find a system where the desired compound has an Rf value of approximately 0.2-0.4.[3] If tailing is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.
-
-
Column Packing:
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).[1]
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure uniform packing and remove air bubbles.[4]
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Add a small layer of sand on top of the silica bed to prevent disruption during sample loading.[4]
-
-
Sample Loading:
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Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like DCM or the initial mobile phase).[1] Carefully apply the solution to the top of the packed column using a pipette.[4]
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Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
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Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis.
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Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
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Collect the eluent in fractions (e.g., in test tubes).[1]
-
-
Fraction Analysis:
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Monitor the composition of the collected fractions using TLC.[3]
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Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[3]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound column chromatography.
References
Preventing degradation of 3-Methoxypyridazine during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Methoxypyridazine during its synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the common method of nucleophilic aromatic substitution (SNAr) on 3-chloropyridazine with a methoxide source.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: Impurities in 3-chloropyridazine or the methoxide source can inhibit the reaction. 3. Moisture in the reaction: Water can react with the strong base and hydrolyze the starting material or product. 4. Suboptimal base: The chosen methoxide source (e.g., sodium methoxide, potassium methoxide) may not be sufficiently soluble or reactive under the chosen conditions. | 1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Ensure purity of starting materials: Use freshly purified 3-chloropyridazine and a high-purity methoxide source. 3. Use anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Select an appropriate base: Sodium methoxide is commonly used. Ensure it is fully dissolved in the solvent before adding the 3-chloropyridazine. |
| Formation of Side Products (e.g., Pyridazinone) | 1. Presence of water: Trace amounts of water can lead to the hydrolysis of 3-chloropyridazine to the corresponding pyridazinone, or the hydrolysis of the this compound product. 2. Reaction with the solvent: If using an alcohol other than methanol as the solvent, transetherification might occur, leading to undesired alkoxypyridazine byproducts. | 1. Strict anhydrous conditions: As mentioned above, rigorously exclude water from the reaction. 2. Use methanol as the solvent: When using a methoxide base, methanol is the solvent of choice to avoid transetherification. |
| Product Degradation (Discoloration, Low Purity) | 1. Excessive heat: this compound may be susceptible to thermal degradation at elevated temperatures for prolonged periods. 2. Strongly basic conditions: While a strong base is necessary for the reaction, prolonged exposure to highly basic conditions, especially at high temperatures, could potentially lead to demethylation of the product to form pyridazinone.[1] | 1. Maintain optimal temperature: Avoid unnecessarily high temperatures. Monitor the reaction closely and stop it once the starting material is consumed. 2. Control base stoichiometry and reaction time: Use a slight excess of the methoxide base (e.g., 1.1-1.2 equivalents). Quench the reaction upon completion to neutralize the excess base. |
| Difficult Purification | 1. Similar polarity of product and byproducts: If pyridazinone or other byproducts are formed, their polarity may be similar to this compound, making chromatographic separation challenging. | 1. Optimize reaction to minimize byproducts: The best approach is to prevent the formation of impurities in the first place. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Chromatography optimization: If column chromatography is necessary, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 3-chloropyridazine with a methoxide source, typically sodium methoxide, in methanol. This reaction proceeds by the attack of the methoxide nucleophile on the electron-deficient pyridazine ring, displacing the chloride leaving group.
Q2: What are the critical parameters to control to prevent degradation of this compound during its synthesis?
A2: The most critical parameters are temperature and the exclusion of water. Excessive heat can lead to thermal degradation, while the presence of water can result in the formation of pyridazinone impurities through hydrolysis.
Q3: My reaction mixture is turning dark. Is this an indication of product degradation?
A3: A change in color, particularly darkening, can indicate the formation of degradation products or impurities. It is advisable to monitor the reaction by TLC or LC-MS to assess the formation of the desired product and any potential side products. If significant darkening occurs, consider lowering the reaction temperature or shortening the reaction time.
Q4: Can I use a different base, like potassium tert-butoxide, for the synthesis?
A4: While other strong bases can be used, sodium methoxide in methanol is the most direct and common choice for introducing a methoxy group. Using a bulkier base like potassium tert-butoxide might lead to different reactivity or side reactions, and would require optimization.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Synthesis of this compound from 3-Chloropyridazine
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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3-Chloropyridazine
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Sodium methoxide (solid or as a solution in methanol)
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Anhydrous methanol
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Quenching solution (e.g., saturated aqueous ammonium chloride)
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Extraction solvent (e.g., dichloromethane or ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
To the flask, add anhydrous methanol.
-
Carefully add sodium methoxide (1.1-1.2 equivalents) to the methanol and stir until it is completely dissolved.
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Add 3-chloropyridazine (1 equivalent) to the solution.
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Heat the reaction mixture to a gentle reflux (around 65-70 °C) and monitor the progress of the reaction by TLC.
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Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Potential degradation pathways during synthesis.
References
Technical Support Center: Efficient Cross-Coupling of 3-Methoxypyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection, reaction optimization, and troubleshooting for the cross-coupling of 3-methoxypyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic nature of the pyridazine ring. The two adjacent nitrogen atoms make the ring electron-deficient, which can influence the reactivity of the C-X (X = Cl, Br, I) bond. Additionally, the nitrogen lone pairs can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a known issue with many nitrogen-containing heterocycles, sometimes referred to as the "2-pyridyl problem" in related systems. Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these challenges.
Q2: Which type of palladium catalyst and ligand is generally recommended for Suzuki-Miyaura coupling of a 3-halo-6-methoxypyridazine?
A2: For Suzuki-Miyaura coupling of chloro- or bromo-pyridazines, bulky, electron-rich phosphine ligands are highly recommended. These ligands facilitate the oxidative addition step, which is often rate-limiting for less reactive aryl chlorides. Catalyst systems based on ligands like SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, have proven effective for structurally similar electron-deficient heterocycles.[1] N-heterocyclic carbene (NHC) ligands, such as those in PEPPSI-type precatalysts, can also be highly effective.
Q3: What is the role of the base in the Suzuki-Miyaura coupling of this compound, and which ones are most effective?
A3: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. For challenging couplings involving electron-deficient heterocycles, stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently reported to be effective.[1] It is crucial that the base is anhydrous and finely ground to ensure its reactivity.
Q4: Can I perform a Sonogashira coupling on a 3-halo-6-methoxypyridazine? What are the key considerations?
A4: Yes, Sonogashira coupling can be performed on halopyridazines. Key considerations include the choice of palladium and copper co-catalysts, the base, and the solvent. A common challenge is the competing Glaser-Hay homocoupling of the terminal alkyne, which can be promoted by the copper co-catalyst. To minimize this, copper-free Sonogashira protocols have been developed and can be a good alternative, especially when dealing with sensitive substrates.
Q5: For a Buchwald-Hartwig amination, what is a good starting point for catalyst and ligand selection with this compound?
A5: For Buchwald-Hartwig amination, the combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand is a standard and effective choice. Ligands such as Xantphos, XPhos, or RuPhos are known to be effective for the amination of a range of aryl and heteroaryl halides. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition/Deactivation | The nitrogen atoms in the pyridazine ring can inhibit the palladium catalyst. Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) that can shield the metal center. |
| Inefficient Oxidative Addition | If using a chloropyridazine, the C-Cl bond activation can be difficult. Increase the reaction temperature and consider a more active catalyst system, such as a palladacycle precatalyst. |
| Protodeboronation of Boronic Acid | The presence of water can lead to the decomposition of the boronic acid. Ensure all reagents and solvents are anhydrous. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue. |
| Incorrect Base | The choice of base is critical. If using a weaker base like K₂CO₃ with limited success, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. |
Issue 2: Significant Homocoupling in Sonogashira Reaction
| Possible Cause | Troubleshooting Step |
| High Copper(I) Concentration | An excess of the copper co-catalyst can favor the Glaser homocoupling of the alkyne. Reduce the loading of the Cu(I) salt. |
| Slow Cross-Coupling Rate | If the desired cross-coupling is sluggish, the competing homocoupling can dominate. Optimize the palladium catalyst and ligand to accelerate the main reaction. |
| Inherent Alkyne Reactivity | Some terminal alkynes are more prone to homocoupling. The most effective solution is often to switch to a copper-free Sonogashira protocol. |
Issue 3: Decomposition or Side Reactions in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Base-Sensitive Functional Groups | Strong bases like NaOt-Bu can react with sensitive functional groups on your substrates. Consider using a weaker base like K₂CO₃ or Cs₂CO₃, though this may require higher temperatures or longer reaction times. |
| Catalyst Poisoning | The amine substrate or product can sometimes act as a ligand and poison the catalyst. Using a ligand with a wider bite angle, like Xantphos, can sometimes help. |
| Thermal Instability | One of the coupling partners may be unstable at elevated temperatures. Attempt the reaction at a lower temperature, which may require a more active catalyst system or a stronger base to achieve a reasonable reaction rate. |
Catalyst and Condition Selection Tables
Suzuki-Miyaura Coupling of 3-Halo-6-methoxypyridazine
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | A robust system for chloro- and bromo-heterocycles. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | Effective for challenging couplings; strictly anhydrous conditions recommended. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene / EtOH / H₂O | 80-100 | A more "classical" system, may be less effective for chloropyridazines. |
| PEPPSI-IPr | K₃PO₄ | t-AmOH | 100 | An air- and moisture-stable precatalyst, good for difficult substrates. |
Buchwald-Hartwig Amination of 3-Halo-6-methoxypyridazine
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 80-110 | A versatile system with a wide bite angle ligand. |
| Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65 | Can be effective at lower temperatures. |
| G3-XPhos Palladacycle | K₂CO₃ | t-BuOH | 100 | A highly active precatalyst that can sometimes be used with weaker bases. |
Sonogashira Coupling of 3-Halo-6-methoxypyridazine
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine | THF or DMF | 25-70 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 50-80 |
| PdCl₂(dppf) | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 |
| Pd(OAc)₂ / SPhos | None | DBU | Acetonitrile | 60-80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine
This protocol is a general starting point and may require optimization for specific substrates.
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Reaction Setup: To an oven-dried reaction vessel, add 3-chloro-6-methoxypyridazine (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
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Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
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Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 3-Bromo-6-methoxypyridazine
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Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.) to a dry reaction vessel. Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes.
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Reagent Addition: Add a solution of 3-bromo-6-methoxypyridazine (1.0 mmol, 1.0 equiv.) in toluene (2 mL), followed by the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vessel and heat to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
References
Technical Support Center: Work-up Procedures for Reactions Involving 3-Methoxypyridazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to work-up procedures for reactions involving 3-methoxypyridazine. This resource offers troubleshooting advice and answers to frequently asked questions to ensure successful isolation and purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a reaction involving a this compound derivative?
A typical aqueous work-up involves quenching the reaction mixture, followed by extraction and washing. A common procedure is to cool the reaction mixture to room temperature, dilute it with an organic solvent such as ethyl acetate or dichloromethane, and then wash it with water or brine.[1] The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]
Q2: My this compound derivative is highly polar and shows poor solubility in common organic solvents for extraction. What are my options?
For highly polar derivatives, you may need to use a more polar extraction solvent like a mixture of chloroform and isopropanol. In some cases, continuous liquid-liquid extraction may be necessary. Another strategy is to perform a salt precipitation. If your compound is basic, you can acidify the aqueous layer to protonate your compound, wash with a less polar organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate your product or re-extract it with an organic solvent.
Q3: I am observing significant tailing of my compound during silica gel column chromatography. How can I improve the separation?
Tailing is a common issue for basic compounds like pyridazine derivatives on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using a different stationary phase like alumina or a reverse-phase silica gel may provide better separation.
Q4: How can I effectively remove residual palladium catalyst from a Suzuki-Miyaura cross-coupling reaction mixture?
Residual palladium can often be removed by filtration through a pad of Celite. For more stubborn cases, treatment with a scavenger resin, such as one functionalized with thiols, can be effective. Another method involves washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of sodium sulfide.
Q5: My reaction mixture has formed a stable emulsion during the aqueous work-up. How can I break it?
To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. Gentle swirling or allowing the mixture to stand for an extended period can also help. In more persistent cases, filtering the entire mixture through a pad of Celite or adding a small amount of a different organic solvent with a different density might be effective. Centrifugation is another powerful technique to separate the layers.
Troubleshooting Guide
This section provides solutions to common problems encountered during the work-up of reactions with this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Recovery After Extraction | - Product is too polar and remains in the aqueous layer. - Product is volatile and was lost during solvent removal. - Incorrect pH of the aqueous layer for extraction. | - Use a more polar organic solvent for extraction (e.g., n-butanol). - Perform multiple extractions. - Use a rotary evaporator at a lower temperature and higher pressure. - Adjust the pH of the aqueous layer to ensure the compound is in its neutral form before extraction. |
| Oily Product That Won't Solidify | - Presence of residual solvent. - Impurities are preventing crystallization. - The product is inherently an oil at room temperature. | - Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization. - Purify the product further by column chromatography. - If the product is indeed an oil, confirm its purity by NMR and other analytical techniques. |
| Difficulty in Removing Starting Materials or Reagents | - Co-elution with the product during column chromatography. - Similar solubility properties to the product. | - Optimize the mobile phase for column chromatography; a shallower gradient may improve resolution. - Use a different stationary phase (e.g., reverse-phase silica, alumina). - If the impurity is an acid or a base, perform an acid-base extraction. |
| Product Decomposition During Work-up or Purification | - Sensitivity to acid or base. - Thermal instability. | - Use a neutral work-up (e.g., washing with water and brine only). - Avoid strong acids or bases during extraction. - Perform purification at a lower temperature (e.g., column chromatography in a cold room). - Use a milder drying agent. |
Quantitative Data from Representative Reactions
The following table summarizes the yields from a Suzuki-Miyaura cross-coupling reaction of 5-chloro-2-methoxypyridine with various boronic acids, which can serve as a reference for similar reactions with this compound derivatives.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 | Based on similar reactions |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 12 | 92 | Based on similar reactions |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 | Based on similar reactions |
Experimental Protocols
Protocol 1: General Work-up for a Suzuki-Miyaura Coupling Reaction
This protocol is a generalized procedure for the work-up and purification of a Suzuki-Miyaura cross-coupling reaction involving a 3-halo-methoxypyridazine and a boronic acid.[1]
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution and Extraction: Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Protocol 2: Work-up for a Grignard Reaction
This protocol describes a general work-up for the addition of a Grignard reagent to a this compound derivative.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Add diethyl ether to the mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A decision tree for troubleshooting common work-up issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methoxypyridazine and 3-Chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-methoxypyridazine and 3-chloropyridazine, two key heterocyclic building blocks in medicinal chemistry and materials science. The differential reactivity of the methoxy and chloro substituents at the 3-position of the pyridazine ring dictates their utility in various synthetic transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Executive Summary
In general, 3-chloropyridazine is significantly more reactive than this compound in both nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. The chloride ion is a much better leaving group than the methoxide ion in these transformations. This difference in reactivity allows for selective functionalization in molecules containing both moieties and guides the choice of starting material for the synthesis of complex pyridazine derivatives.
Comparative Reactivity Analysis
The reactivity of substituted pyridazines is largely governed by the nature of the leaving group and the reaction conditions. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, and this effect is more pronounced than in corresponding benzene or even pyridine systems.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. The stability of the resulting Meisenheimer-like intermediate and the ability of the leaving group to depart influence the overall reaction rate. While fluorine is often the most reactive leaving group in activated SNAr systems due to its high electronegativity which polarizes the C-F bond, for heavier halogens, the bond strength and leaving group stability become more important. Generally, chloride is a very effective leaving group in these reactions.
In contrast, the methoxy group is a poor leaving group in SNAr. The C-O bond is strong, and the methoxide ion is a relatively strong base, making its departure energetically unfavorable. Consequently, much harsher reaction conditions are typically required to effect nucleophilic substitution on this compound compared to 3-chloropyridazine.
Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Feature | 3-Chloropyridazine | This compound |
| Leaving Group | Chloride (Cl⁻) | Methoxide (CH₃O⁻) |
| Leaving Group Ability | Good | Poor |
| Reaction Conditions | Mild to moderate (e.g., various nucleophiles in the presence of a base at moderate temperatures) | Harsh (e.g., strong nucleophiles at high temperatures) |
| Typical Nucleophiles | Amines, alkoxides, thiolates | Limited to very strong nucleophiles |
| General Reactivity | High | Low |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the halide in this step generally follows the trend I > Br > Cl >> F.
3-Chloropyridazine is a competent substrate for Suzuki-Miyaura coupling, although it is less reactive than the corresponding bromo- or iodo-pyridazines. The use of specialized ligands and appropriate reaction conditions can facilitate the coupling of a wide range of boronic acids.
The methoxy group is generally not considered a leaving group in traditional Suzuki-Miyaura couplings. While there are some specialized palladium-catalyzed methods for the C-O bond cleavage of aryl ethers, these are not as common or as versatile as the coupling of aryl halides. Therefore, this compound is largely unreactive under standard Suzuki-Miyaura conditions.
Table 2: Qualitative Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling
| Feature | 3-Chloropyridazine | This compound |
| Leaving Group | Chloride (Cl⁻) | Methoxide (CH₃O⁻) |
| Reactivity in Oxidative Addition | Moderate | Very Low / Inert |
| Typical Reaction Conditions | Pd catalyst, ligand, base, elevated temperature | Generally unreactive under standard conditions |
| Coupling Partners | Aryl- and vinyl-boronic acids | Not a suitable substrate |
| General Reactivity | Good | Very Poor / Unreactive |
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution of 3-Chloropyridazine with an Amine
Reaction: 3-Chloropyridazine + R₂NH → 3-(R₂N)-pyridazine + HCl
Materials:
-
3-Chloropyridazine
-
Amine (e.g., morpholine, piperidine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a solution of 3-chloropyridazine (1.0 eq) in the chosen solvent, add the amine (1.2-2.0 eq) and the base (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloropyridazine
Reaction: 3-Chloropyridazine + R-B(OH)₂ → 3-R-pyridazine + B(OH)₂Cl
Materials:
-
3-Chloropyridazine
-
Aryl- or vinyl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DME)
Procedure:
-
In a reaction vessel, combine 3-chloropyridazine (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon, nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the discussed reactions.
Conclusion
The choice between this compound and 3-chloropyridazine as a synthetic precursor is dictated by the desired transformation. For nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, 3-chloropyridazine is the overwhelmingly more reactive and versatile substrate due to the superior leaving group ability of the chloride ion. This compound, being relatively inert under these conditions, may be useful in contexts where the methoxy group needs to be retained or where its low reactivity allows for selective reaction at another position in a more complex molecule. Understanding these fundamental reactivity differences is crucial for the efficient design and execution of synthetic routes targeting novel pyridazine-containing compounds.
3-Methoxypyridazine: A Versatile Synthon in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Pyridazine Synthons
In the landscape of modern medicinal chemistry, the pyridazine scaffold is a privileged structure, appearing in a growing number of biologically active compounds. The choice of the starting material, or synthon, is a critical decision that dictates the synthetic strategy and ultimately the accessibility of target molecules. While halo-substituted pyridazines have traditionally dominated as versatile synthons, 3-methoxypyridazine is emerging as a valuable alternative with distinct advantages in specific applications. This guide provides an objective comparison of this compound with other common pyridazine synthons, supported by experimental data and detailed protocols.
Unveiling the Potential of this compound
This compound offers a unique reactivity profile that complements the more established halo-pyridazine synthons. Its utility spans across pharmaceutical development, agricultural chemistry, and material science. The methoxy group, being a poorer leaving group than halogens in traditional nucleophilic aromatic substitution (SNAr), allows for more nuanced and selective transformations. It can participate in a variety of coupling reactions and can also be a precursor to other functional groups, providing a strategic advantage in multi-step syntheses.
Qualitative Comparison of Reactivity
The primary difference between this compound and its halo-counterparts lies in the nature of the C3 substituent as a leaving group.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the reactivity of the leaving group generally follows the order: F > Cl > Br > I > OMe. Consequently, 3-halopyridazines are typically more reactive towards nucleophilic displacement than this compound. However, the lower reactivity of the methoxy group can be advantageous, enabling selective reactions at other positions of the molecule or requiring specific activation conditions, which can enhance overall synthetic precision. Recent studies have shown that even traditionally poor leaving groups like methoxy can be displaced in concerted nucleophilic aromatic substitution (cSNAr) reactions, particularly on electron-deficient rings like pyridazine.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): In cross-coupling reactions, the bond strength between the carbon of the pyridazine ring and the leaving group is a key factor. The C-halogen bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than a C-O bond. Therefore, 3-halopyridazines are more commonly employed in these transformations. However, methods for the use of phenol derivatives (analogous to methoxypyridazines) in cross-coupling reactions are continually being developed, often employing specialized ligands and conditions.
Quantitative Data Presentation
The following tables summarize representative experimental data for key reactions involving different pyridazine synthons. It is crucial to note that the reaction conditions are not identical, and therefore a direct comparison of yields should be interpreted with caution. The data is intended to be illustrative of the types of transformations and achievable results for each class of synthon.
Table 1: Suzuki-Miyaura Cross-Coupling of 3-Substituted Pyridazines
| Entry | Pyridazine Synthon | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/EtOH/H₂O | 12 | 28 | [2][3][4] |
| 2 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/EtOH/H₂O | 12 | 25 | [2][3][4] |
| 3 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 16 | 95 (at C3) | [5] |
Table 2: Nucleophilic Aromatic Substitution of 3-Substituted Pyrid(az)ines
| Entry | Pyridine/Pyridazine Synthon | Nucleophile | Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3-Methoxypyridine | Piperidine | NaH, LiI | THF | 24 | 92 | [1] |
| 2 | 2-Chloropyrimidine | Piperidine | - | Ethanol | - | - | [6][7] |
| 3 | 2,4,6-Trichloro-1,3,5-triazine | Aniline | - | Acetone | - | - | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic strategies.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromopyridazine Derivative
This protocol is adapted from the synthesis of thienylpyridazines.[2][3][4]
Reaction Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Procedure:
-
To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
The vessel is evacuated and backfilled with nitrogen three times.
-
A degassed solution of 2 M aqueous sodium carbonate (2.0 equiv.) is added, followed by a mixture of 1,2-dimethoxyethane (DME) and ethanol (4:1).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Nucleophilic Aromatic Substitution on 3-Methoxypyridine (as an analogue for this compound)
This protocol is based on the amination of methoxyarenes.[1]
Reaction Workflow
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles [zenodo.org]
Comparative Guide to the Synthesis of a 3-Methoxypyridazine-Containing Drug Candidate
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of a drug candidate incorporating a 3-methoxypyridazine core. The comparison focuses on key metrics such as starting material accessibility, reaction efficiency, and scalability, supported by detailed experimental protocols and quantitative data. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific research and development needs.
Introduction
The pyridazine scaffold is a prominent feature in numerous biologically active compounds, and the this compound moiety, in particular, can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The selection of an optimal synthetic route is paramount for the timely and cost-effective production of these molecules for preclinical and clinical studies. This guide evaluates two common strategies:
-
Route 1: Late-Stage Nucleophilic Substitution. This approach involves the initial construction of a halogenated pyridazine ring, followed by the introduction of the methoxy group in a later step via nucleophilic aromatic substitution.
-
Route 2: Ring Formation from a Methoxy-Containing Precursor. This strategy utilizes a starting material that already contains the methoxy group, which is then used in a condensation reaction to form the pyridazine ring.
Comparative Analysis of Synthetic Routes
The two synthetic routes are broken down into their constituent steps, with relevant data presented for comparison.
| Parameter | Route 1: Late-Stage Nucleophilic Substitution | Route 2: Dicarbonyl Condensation with Methoxy Precursor |
| Starting Materials | 3,6-Dichloropyridazine, Sodium Methoxide | A methoxy-substituted dicarbonyl compound, Hydrazine Hydrate |
| Number of Key Steps | Typically 2-3 steps | Typically 1-2 steps |
| Key Reagents | Sodium methoxide, various solvents (e.g., methanol) | Acid or base catalyst (e.g., acetic acid), Ethanol |
| Reaction Conditions | Elevated temperatures may be required for substitution | Often proceeds at reflux |
| Reported Yield | Moderate to good for the substitution step.[1] | Variable, generally moderate to good.[2] |
| Product Scope | Allows for late-stage diversification from a common intermediate | Dependent on the availability of the substituted dicarbonyl starting material |
| Advantages | - Readily available starting material (3,6-dichloropyridazine).[1]- Scalable process.[1]- Allows for the synthesis of various alkoxy derivatives from a single precursor. | - Potentially fewer steps.- Direct formation of the methoxy-substituted ring.[2] |
| Disadvantages | - May require optimization to control regioselectivity if the pyridazine is unsymmetrically substituted.- Use of strong base. | - Availability and synthesis of the specific methoxy-dicarbonyl precursor can be challenging.- Regioselectivity can be an issue with unsymmetrical dicarbonyls.[2] |
Experimental Protocols
Route 1: Key Step - Nucleophilic Substitution of 3-Chloro-6-substituted-pyridazine
This protocol describes the synthesis of a 3-methoxy-6-substituted-pyridazine from its corresponding 3-chloro precursor.
Materials:
-
3-Chloro-6-substituted-pyridazine (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 3-chloro-6-substituted-pyridazine (1.0 equiv) in anhydrous methanol.
-
Add sodium methoxide (1.5 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Route 2: Key Step - Condensation of a Methoxy-Dicarbonyl with Hydrazine
This protocol is analogous to the Knorr-type synthesis, adapted for pyridazines.[2]
Materials:
-
Methoxy-substituted 1,3-dicarbonyl compound (1.0 equiv)
-
Hydrazine hydrate (1.0 equiv)
-
Ethanol
-
Catalytic amount of acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the methoxy-substituted 1,3-dicarbonyl compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Add hydrazine hydrate (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired this compound derivative.
Visualizations
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: A typical experimental workflow.
Discussion and Route Selection
Both synthetic routes presented are viable for the preparation of this compound-containing drug candidates. The choice between the two will likely be dictated by the specific needs of the research or development project.
-
Route 1 is often preferred when a common halogenated pyridazine intermediate can be used to generate a library of analogs with different alkoxy groups, not just methoxy. The commercial availability of starting materials like 3,6-dichloropyridazine makes this route attractive for rapid initial synthesis.[1]
-
Route 2 can be more efficient if a suitable methoxy-dicarbonyl precursor is readily available or can be synthesized in high yield. This route is more convergent and may be advantageous for large-scale synthesis if the starting material is economical.
For large-scale synthesis, a thorough cost analysis of starting materials and reagents would be a critical factor. For laboratory-scale synthesis where expediency and analog synthesis are priorities, Route 1 may be the preferred approach. Researchers should also consider the handling and disposal of hazardous reagents involved in each route.
References
Comparing the efficacy of different catalysts for 3-Methoxypyridazine functionalization
For researchers, scientists, and professionals in drug development, the selective functionalization of the 3-methoxypyridazine scaffold is a critical endeavor. This heterocyclic motif is a key component in a variety of biologically active molecules, and the ability to efficiently and selectively introduce new functional groups is paramount for the exploration of chemical space and the optimization of lead compounds. The choice of catalyst is a decisive factor in the success of these transformations, influencing reaction efficiency, regioselectivity, and substrate scope.
This guide presents a comparative overview of different catalytic systems for the functionalization of this compound and its derivatives, with a focus on C-H activation and cross-coupling reactions. By summarizing quantitative data from the literature and providing detailed experimental protocols, this guide aims to serve as a valuable resource for making informed decisions in the laboratory.
Comparative Efficacy of Catalytic Systems
The functionalization of pyridazine cores can be achieved through various catalytic methods, with transition-metal catalysis being the most prominent. Palladium, iridium, rhodium, and copper-based catalysts, as well as modern photoredox catalysis, each offer distinct advantages and disadvantages in terms of reactivity, selectivity, and functional group tolerance. The following tables provide a summary of the performance of these catalytic systems in key functionalization reactions relevant to the this compound scaffold.
C-H Arylation
Direct C-H arylation is a powerful tool for the synthesis of biaryl structures. Palladium catalysis has been a cornerstone in this field, often demonstrating high efficiency.
| Catalyst System | Substrate | Arylating Agent | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 2-phenylthieno[3,2-b]pyridine | 4-bromobenzonitrile | P(o-tol)₃ | K₂CO₃ | DMA | 130 | 18 | 91 | [1] |
| Pd(OAc)₂ | 2-phenylthieno[3,2-b]pyridine | 4-bromoanisole | P(o-tol)₃ | K₂CO₃ | DMA | 130 | 18 | 85 | [1] |
| Pd(OAc)₂ | 6-phenylthieno[2,3-b]pyrazine | 4-bromobenzonitrile | P(o-tol)₃ | K₂CO₃ | DMA | 130 | 18 | 65 | [1] |
Note: Data for thienopyridine and thienopyrazine are used as analogs due to the limited direct comparative data for this compound.
C-H Alkylation
The introduction of alkyl groups via C-H activation is crucial for modifying the pharmacokinetic properties of drug candidates. Ruthenium-catalyzed meta-selective alkylation has shown broad applicability.
| Catalyst System | Substrate | Alkylating Agent | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Ru(O₂CMes)₂(p-cymene)] | Phenyl-2-yl-methanone | 1-bromo-3-phenylpropane | P(4-CF₃C₆H₄)₃ | K₂CO₃ | 2-MeTHF | 80 | 16 | 85 | [2] |
| [Ru(O₂CMes)₂(p-cymene)] | N-(pyridin-2-yl)benzamide | 1-bromo-3-phenylpropane | P(4-CF₃C₆H₄)₃ | K₂CO₃ | 2-MeTHF | 80 | 16 | 78 | [2] |
Note: Data for pyridine derivatives are used as analogs to illustrate the potential of this methodology.
Amination Reactions
The formation of carbon-nitrogen bonds is a fundamental transformation in medicinal chemistry. Copper-catalyzed amination reactions offer a cost-effective and efficient method for the synthesis of aminopyridine and aminopyridazine derivatives.
| Catalyst System | Substrate | Aminating Agent | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | 2-bromopyridine | aq. NH₃ | DMEDA | K₃PO₄ | Ethylene glycol | 100 | 16 | 85 | [3] |
| CuI | 2-bromo-5-nitropyridine | aq. NH₃ | DMEDA | K₃PO₄ | Ethylene glycol | 100 | 16 | 92 | [3] |
Note: Data for bromopyridine derivatives are presented as representative examples of copper-catalyzed amination of halogenated N-heterocycles.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and adaptation of synthetic procedures. Below are representative experimental protocols for key functionalization reactions.
General Procedure for Palladium-Catalyzed C-H Arylation of Thieno-pyridines[1]
To a mixture of the thieno-pyridine derivative (0.5 mmol), the aryl bromide (0.75 mmol), and K₂CO₃ (1.0 mmol) in a sealed tube is added DMA (2.5 mL). The mixture is degassed with argon for 10 minutes. Pd(OAc)₂ (0.025 mmol) and P(o-tol)₃ (0.05 mmol) are then added, and the tube is sealed. The reaction mixture is stirred at 130 °C for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Ruthenium-Catalyzed meta-C–H Alkylation[2]
In a glovebox under a nitrogen atmosphere, a microwave vial is charged with [Ru(O₂CMes)₂(p-cymene)] (0.04 mmol, 10 mol%), P(4-CF₃C₆H₄)₃ (0.06 mmol, 15 mol%), K₂CO₃ (0.80 mmol, 2.0 equiv.), and the appropriate substrate (0.40 mmol, 1.0 equiv.). The alkyl bromide (1.20 mmol, 3.0 equiv.) and 2-MeTHF (4.0 mL, 0.1 M) are then sequentially added. The vial is sealed, removed from the glovebox, and the reaction mixture is heated to 80 °C. After stirring for 16 hours, the reaction mixture is cooled to room temperature, diluted with EtOAc (10 mL), filtered, and the volatiles are removed under reduced pressure. The residue is purified by automated flash column chromatography.
General Procedure for Copper-Catalyzed Amination of Bromopyridines[3]
A mixture of the bromopyridine (1.0 mmol), CuI (0.1 mmol, 10 mol%), DMEDA (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol) in ethylene glycol (2 mL) is treated with aqueous ammonia (28%, 10 mmol). The reaction mixture is stirred at 100 °C for 16 hours in a sealed tube. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Visualizing Catalytic Pathways
Understanding the underlying mechanisms of these catalytic transformations is crucial for reaction optimization and the development of new synthetic methods. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for palladium-catalyzed C-H arylation and a radical-mediated functionalization, which can be initiated by photoredox catalysis.
Conclusion
The functionalization of the this compound core is a dynamic area of research with significant implications for drug discovery. While a single, universally superior catalyst does not exist, this guide provides a framework for selecting an appropriate catalytic system based on the desired transformation. Palladium catalysts remain a robust choice for C-H arylation, while ruthenium catalysts offer unique selectivity for alkylation. Copper-based systems provide a practical and economical solution for amination reactions, and emerging photoredox methods open new avenues for a variety of functionalizations under mild conditions. The provided experimental protocols and mechanistic diagrams serve as a starting point for the practical application and further exploration of these powerful synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Analysis of 3-Methoxypyridazine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-methoxypyridazine and its structural isomers: 2-methoxypyrazine, 2-methoxypyrimidine, and 4-methoxypyrimidine. Understanding the distinct spectroscopic signatures of these closely related heterocyclic compounds is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), presented in a clear, comparative format. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | OCH₃ | Solvent |
| This compound | - | - | 7.72 (dd) | 7.29 (dd) | 8.85 (dd) | 4.10 (s) | CDCl₃ |
| 2-Methoxypyrazine | - | 8.08 (d) | - | 8.04 (d) | 8.13 (dd) | 3.95 (s) | CDCl₃ |
| 2-Methoxypyrimidine | - | - | 8.55 (d) | 6.95 (t) | 8.55 (d) | 4.02 (s) | CDCl₃ |
| 4-Methoxypyrimidine | 8.62 (s) | - | - | 6.58 (d) | 8.25 (d) | 3.98 (s) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | OCH₃ | Solvent |
| This compound | - | 162.5 | 123.8 | 118.7 | 149.2 | 55.1 | CDCl₃ |
| 2-Methoxypyrazine | 163.7 | 144.9 | - | 137.5 | 145.2 | 53.4 | CDCl₃ |
| 2-Methoxypyrimidine | 164.8 | - | 157.9 | 115.1 | 157.9 | 54.6 | CDCl₃ |
| 4-Methoxypyrimidine | 159.2 | - | 169.5 | 108.1 | 157.3 | 54.9 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C-H stretch (aromatic) | C=N/C=C stretch | C-O stretch | O-CH₃ stretch |
| This compound | ~3050 | ~1600, 1570, 1470 | ~1250 | ~2850 |
| 2-Methoxypyrazine | ~3060 | ~1580, 1525, 1480 | ~1260 | ~2845 |
| 2-Methoxypyrimidine | ~3040 | ~1590, 1560, 1475 | ~1270 | ~2855 |
| 4-Methoxypyrimidine | ~3070 | ~1595, 1575, 1465 | ~1255 | ~2850 |
Table 4: UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | 210, 275 | - | - |
| 2-Methoxypyrazine | 272, 315 | - | - |
| 2-Methoxypyrimidine | 245, 298 | - | Ethanol |
| 4-Methoxypyrimidine | 248, 265 | - | - |
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 110 | 81, 68, 53 |
| 2-Methoxypyrazine | 110 | 81, 68, 54 |
| 2-Methoxypyrimidine | 110 | 81, 79, 53 |
| 4-Methoxypyrimidine | 110 | 81, 68, 54 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: ¹H NMR spectra were recorded on a 400 MHz spectrometer. A standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: ¹³C NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans were typically used.
-
Data Processing: The raw data (Free Induction Decay) was processed using a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline corrections were applied. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the solid was placed directly on the ATR crystal, and pressure was applied to ensure good contact.
-
IR Spectrum Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (KBr plates or clean ATR crystal) was collected and automatically subtracted from the sample spectrum. Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, and 16 scans were co-added to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
UV-Vis Spectrum Acquisition: The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. A quartz cuvette with a 1 cm path length was used. The solvent was used as a reference. The absorbance was measured, and the wavelength of maximum absorption (λmax) was determined.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound (approximately 100 µg/mL) was prepared in a volatile solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition: Mass spectra were obtained using a mass spectrometer with an Electron Ionization (EI) source. The sample was introduced via direct infusion or through a gas chromatograph (GC-MS). The electron energy was typically set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-200 amu. The molecular ion and major fragment ions were identified.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the isomeric compounds.
Caption: Workflow for the spectroscopic comparison of isomeric compounds.
A Comparative Analysis of the Electronic Properties of Substituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electronic properties of substituted pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The electronic nature of the pyridazine ring can be finely tuned by the introduction of various substituents, influencing key parameters such as frontier molecular orbital energies, electrochemical behavior, and optical properties. This document summarizes experimental and computational data to facilitate the rational design of novel pyridazine-based molecules for diverse applications.
Data Presentation: A Comparative Summary of Electronic Properties
The electronic properties of pyridazines are highly dependent on the nature and position of their substituents. The following tables summarize key experimental data for a series of 3,6-disubstituted pyridazine derivatives, providing a basis for understanding structure-property relationships.
Table 1: Electrochemical and Spectroscopic Properties of 3,6-Disubstituted Pyridazines
| Compound | Substituent at C3 | Substituent at C6 | Reduction Potential (Epc1 / V vs. Fc+/Fc) | λmax (nm) in Acetonitrile |
| 1 | -Cl | -Cl | -1.90 | 273.0 |
| 2 | -Cl | -OCH3 | -2.12 | 278.5 |
| 3 | -Cl | -SCH3 | -2.04 | 279.5 |
| 4 | -Cl | -NH2 | -2.28 | 239.0 |
| 5 | -Cl | -NH(C6H5) | -2.14 | 259.5 |
| 6 | -Cl | -NH(p-CH3C6H4) | -2.16 | 260.0 |
| 7 | -Cl | -NH(p-CNC6H4) | -2.01 | 298.0 |
| 8 | -Cl | -NH(p-NO2C6H4) | -1.88 | 363.5 |
Data sourced from a study by Vieira et al. (2004), which investigated the electrochemical and spectroscopic properties of these compounds.[1][2]
Table 2: Computationally Derived Electronic Properties of Selected Substituted Pyridazines
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridazine | None | -7.34 | -0.45 | 6.89 | 4.67 |
| 3-chloropyridazine | 3-Cl | -7.52 | -1.01 | 6.51 | 3.78 |
| 3-aminopyridazine | 3-NH2 | -6.68 | -0.12 | 6.56 | 5.32 |
| 3-nitropyridazine | 3-NO2 | -8.21 | -2.15 | 6.06 | 1.98 |
| 3,6-dichloropyridazine | 3,6-diCl | -7.78 | -1.54 | 6.24 | 0.00 |
These values are representative examples derived from Density Functional Theory (DFT) calculations reported in various computational studies and are intended to illustrate trends.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the electronic properties of substituted pyridazines.
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the reduction and oxidation potentials of a molecule.
-
Instrumentation: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[1]
-
Sample Preparation: The pyridazine derivative is dissolved in a suitable organic solvent (e.g., dimethylformamide or acetonitrile) to a concentration of 1-2 mM.[1] A supporting electrolyte, such as 0.1 M tetrabutylammonium tetrafluoroborate ([NBu4][BF4]), is added to ensure conductivity.[1]
-
Procedure:
-
The electrochemical cell is filled with the sample solution.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 5 minutes to remove dissolved oxygen.
-
A potential is swept linearly from an initial value to a final value and then back to the initial potential at a set scan rate (e.g., 100 mV/s).[1]
-
The current response is measured as a function of the applied potential.
-
The potential is often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding a small amount of ferrocene to the solution as an internal standard.[1]
-
2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: The substituted pyridazine is dissolved in a UV-grade solvent (e.g., acetonitrile) to a known concentration, typically in the micromolar range, to ensure the absorbance is within the linear range of the instrument.
-
Procedure:
-
A quartz cuvette is filled with the pure solvent to record a baseline spectrum.
-
The same cuvette is then filled with the sample solution.
-
The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is determined, which corresponds to the energy of the principal electronic transition.[1]
-
3. Computational Chemistry (Density Functional Theory - DFT)
DFT calculations are a powerful tool for predicting the electronic properties of molecules.
-
Software: A quantum chemistry software package such as Gaussian is commonly used.
-
Methodology:
-
The 3D structure of the substituted pyridazine is built and its geometry is optimized.
-
A functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) are chosen for the calculation.[3][4]
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key parameter related to the molecule's reactivity and electronic transitions.
-
Other electronic properties, such as the dipole moment and molecular electrostatic potential, can also be computed.[3][4]
-
Visualization of Structure-Property Relationships
The electronic properties of the pyridazine ring are systematically modulated by the electronic effects of its substituents. This relationship can be visualized as a logical workflow.
References
Benchmarking the Stability of 3-Methoxypyridazine: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the inherent stability of a heterocyclic scaffold is paramount for designing robust and effective drug candidates. This guide provides a comparative analysis of the stability of 3-methoxypyridazine against other structurally similar heterocycles, including pyridazine, pyrimidine, and pyrazine derivatives. The following sections detail available experimental data on thermal, chemical, and metabolic stability, along with standardized protocols for their assessment.
Introduction to Heterocycle Stability in Drug Discovery
The stability of a drug molecule is a critical determinant of its therapeutic success, influencing its shelf-life, bioavailability, and potential for generating toxic metabolites. Heterocyclic compounds, which form the core of a vast number of pharmaceuticals, exhibit a wide range of stabilities depending on their ring structure, substituents, and the surrounding chemical environment. This compound, a member of the diazine family, is a versatile building block in medicinal chemistry.[1] A thorough understanding of its stability profile in comparison to isomeric and related heterocyclic systems is crucial for lead optimization and candidate selection.
Theoretical Stability of Parent Diazines
Computational studies provide a theoretical framework for understanding the intrinsic stability of the parent diazine heterocycles. Based on single point energy calculations, the predicted order of stability for the parent, unsubstituted diazines is generally as follows:
Pyrimidine > Pyrazine > Pyridazine [2]
This trend is attributed to factors such as the arrangement of the nitrogen atoms and the overall electronic distribution within the aromatic ring. Pyrimidine benefits from the meta arrangement of its nitrogen atoms, which minimizes lone pair repulsion. In contrast, the ortho disposition of the nitrogens in pyridazine leads to greater lone pair-lone pair repulsion, resulting in a comparatively lower intrinsic stability.
Comparative Stability Analysis
While direct experimental data for a comprehensive stability comparison of this compound is limited, this section compiles available quantitative data for related heterocyclic compounds to provide a benchmark.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of compounds by measuring weight loss as a function of temperature. A higher decomposition temperature indicates greater thermal stability.
| Compound | Structure | Decomposition Temp. (Td) / 5% Weight Loss (°C) | Comments |
| Pyridazine Derivative 1 | Substituted Pyridazine | 314 | High thermal stability observed in a study of pyridazine derivatives for organic electronics.[3] |
| Pyridazine Derivative 2 | Substituted Pyridazine | 336 | Demonstrates the inherent thermal robustness of the pyridazine core.[3] |
| Pyrazine-2,3-dicarboxylatocopper(II) Complex | Pyrazine Derivative | >250 (initial decomposition) | Thermal decomposition is a multi-stage process.[4] |
Note: Direct TGA data for this compound, 2-methoxypyrazine, and methoxypyrimidines were not available in the searched literature. The data presented for pyridazine derivatives suggests that the pyridazine ring system itself is thermally stable.
Chemical Stability
-
Acidic and Basic Hydrolysis: Methoxy-substituted diazines can be susceptible to hydrolysis under strong acidic or basic conditions, which can lead to the cleavage of the ether bond to form the corresponding pyridazinone, pyrimidinone, or pyrazinone. The rate of hydrolysis is dependent on the position of the methoxy group and the nitrogen atoms, which influence the electron density of the ring. For instance, studies on the degradation of 2-sec-butyl-3-methoxypyrazine in the context of food chemistry indicate that extreme pH conditions (below 2) can lead to significant degradation.
-
Oxidative Degradation: The nitrogen atoms in the diazine ring can be susceptible to oxidation, potentially forming N-oxides. The methoxy group, being an electron-donating group, can also influence the susceptibility of the ring to oxidative degradation. The overall stability will depend on the specific oxidizing agent and reaction conditions.
Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, as it determines the half-life and clearance of a compound in the body. It is typically assessed in vitro using liver fractions such as microsomes or hepatocytes.[5][6]
| Compound | Structure | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Piperazin-1-ylpyridazine Derivative | Substituted Pyridazine | Human Liver Microsomes (HLM) | ~3 | High |
| Improved Piperazin-1-ylpyridazine Derivative | Diazaspiro[3.3]heptane substituted pyridazine | Human Liver Microsomes (HLM) | 105 | Low |
| 4-Methoxy-α-PVP | Phenylpyrrolidine derivative (for comparison) | Human Liver Microsomes (HLM) | 79.7 | 8.7 |
| 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivative | Substituted Pyrimidine | Human Liver Microsomes (HLM) | >15 (44% turnover at 15 min) | Moderate |
The data on piperazin-1-ylpyridazines demonstrates that while some pyridazine-containing compounds can be rapidly metabolized, structural modifications can dramatically improve metabolic stability.[7] One study noted that replacing a pyridazine ring with a pyrazine in a particular scaffold led to an 8-fold decrease in metabolic stability, suggesting a potential stability advantage for the pyridazine core in that chemical context.[8] The data for the thiazolo-pyrimidine derivative shows moderate stability in human liver microsomes.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of stability data. Below are standard protocols for assessing thermal, chemical, and metabolic stability.
Thermal Stability: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the compound.
Methodology:
-
A small amount of the sample (typically 1-5 mg) is placed in a TGA crucible.
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% of the initial weight is lost.
Chemical Stability: Forced Degradation Studies
Objective: To evaluate the stability of the compound under acidic, basic, and oxidative stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Incubate the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Incubate the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the samples if necessary and dilute to an appropriate concentration. Analyze the amount of the remaining parent compound using a validated HPLC method with UV or MS detection.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Metabolic Stability: In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of a compound in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a stock solution (e.g., 1 mM in DMSO).
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Cofactor Solution: Prepare a solution of NADPH (e.g., 1 mM) in phosphate buffer.
-
-
Incubation:
-
Add the test compound (final concentration typically 1 µM) to the diluted HLM suspension.
-
Pre-warm the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Visualizing Stability-Related Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a conceptual metabolic pathway and typical experimental workflows for stability assessment.
Caption: Conceptual diagram of a two-phase drug metabolism pathway.
Caption: Experimental workflow for a chemical stability study.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
This guide provides a comparative overview of the stability of this compound and related diazine heterocycles. While direct quantitative experimental data for this compound is not abundant in the public domain, the available information on related structures suggests that the pyridazine core can be a robust scaffold. The theoretical stability of the parent diazines places pyridazine as the least stable, but substitution can significantly alter this. The provided experimental protocols offer a standardized approach for researchers to generate their own comparative stability data. For drug development professionals, a thorough, case-by-case experimental evaluation of stability is indispensable for the successful progression of drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempap.org [chempap.org]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous measurement of metabolic stability and metabolite identification of 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives in human liver microsomes using liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methoxypyridazine Derivatives: In Silico Binding Affinity Across Therapeutic Targets
An objective in silico comparison of novel 3-methoxypyridazine and related pyridazinone derivatives reveals their potential as potent ligands for a diverse range of therapeutic protein targets. This guide synthesizes recent findings on their binding affinities, offering a comparative overview for researchers and drug development professionals. The analysis highlights key structural modifications that influence binding energies and provides detailed computational methodologies for context.
Recent research underscores the versatility of the pyridazine scaffold in medicinal chemistry, with derivatives demonstrating significant potential in oncology, cardiovascular disease, and agriculture. In silico molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinities of these compounds, thereby guiding further synthesis and optimization.
Comparative Binding Affinity of Pyridazine Derivatives
The following table summarizes the in silico binding affinities of various this compound and pyridazinone derivatives against several key protein targets. The data, derived from molecular docking studies, includes binding free energy and docking scores, which are indicative of the stability of the ligand-protein complex.
| Derivative Class | Specific Compound/Series | Protein Target | Binding Affinity Metric | Value | Reference |
| Pyridazinone-Triazine | 7-(2-methoxyphenyl)-2H-pyridazino[6,1- c][1][2][3]triazine-3(4H)-one (Compound 8) | Estrogen Receptor α (ERα) Kinase Domain (PDB: 1T46) | Binding Free Energy | -9.1971 kcal/mol | |
| Pyridazin-3-one | Series 4 & 5 | Inositol 1,4,5-Trisphosphate (IP3) Receptor | -CDOCKER Energy & Interaction Energy | Superior to reference hydralazine | [1] |
| 3-Phenoxypyridazine | 3-phenoxy-4-(3-trifluoromethylphenyl) pyridazines (Series 2-5) | Phytoene Desaturase (PDS) from Synechococcus | Docking Score | Not specified, but led to optimized compounds | [2] |
| Phenylpyrimidin-amine | N-(4-methoxy-3-methylphenyl)-4,6- diphenylpyrimidin-2-amine (TP1) | Euchromatin Histone Lysine Methyltransferase 2 (EHMT2) | Docking Score | -10.7 kcal/mol | [4] |
| Phenylpyrimidin-diamine | 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl) phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) | Euchromatin Histone Lysine Methyltransferase 2 (EHMT2) | Docking Score | -10.3 kcal/mol | [4] |
Methodologies for In Silico Binding Affinity Determination
The presented data relies on robust computational protocols. The following sections detail the typical methodologies employed in the cited studies for molecular docking and binding energy calculation.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the preferred orientation and binding affinity of a ligand when bound to a protein target.
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure.
-
The 3D structures of the this compound derivatives are sketched using chemical drawing software and optimized for the lowest energy conformation. Gasteiger charges are computed for the ligands.
-
-
Grid Generation and Docking Simulation:
-
A grid box is defined around the active site of the protein, typically centered on the position of a known co-crystallized inhibitor.
-
Docking is performed using software such as AutoDock Vina or Discovery Studio.[1][4] The search algorithm, like the Lamarckian Genetic Algorithm, is used to explore possible binding conformations.
-
-
Analysis of Results:
-
The resulting docking poses are clustered and ranked based on their binding energy (e.g., kcal/mol).
-
The pose with the lowest binding energy is selected for analyzing the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and a known reference ligand is often used to validate the docking protocol.
-
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in this research, the following diagrams outline a typical workflow for in silico drug design and the signaling pathway of a relevant drug target.
Caption: Workflow for In Silico Design and Validation.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Methods for 3-Substituted Pyridazines
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-substituted pyridazines is of paramount importance due to the prevalence of this scaffold in a wide array of biologically active compounds. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable approach for a given synthetic challenge.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful and highly regioselective method for the synthesis of pyridazines, particularly for accessing 3-halo-substituted derivatives which serve as versatile building blocks for further functionalization.
Data Presentation
| Entry | Dienophile (Silyl Enol Ether of) | R Group | Time (h) | Temp (°C) | Yield (%) |
| 1 | Acetophenone | Phenyl | 12 | 25 | 93 |
| 2 | 4-Methoxyacetophenone | 4-Methoxyphenyl | 12 | 25 | 85 |
| 3 | 4-Chloroacetophenone | 4-Chlorophenyl | 12 | 25 | 91 |
| 4 | Propiophenone | Ethyl | 12 | 25 | 75 |
| 5 | Cyclohexyl methyl ketone | Cyclohexyl | 12 | 25 | 68 |
Experimental Protocol
General Procedure for the Synthesis of 3-Bromo-4-substituted Pyridazines: To a solution of 3-bromo-1,2,4,5-tetrazine (1.0 equiv.) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, the respective silyl enol ether (1.2 equiv.) is added. The reaction mixture is cooled to -78 °C, and boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv.) is added dropwise. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 10 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-bromo-4-substituted pyridazine.
Reaction Workflow
Caption: Workflow for iEDDA Synthesis of 3-Bromopyridazines.
TBAI/K₂S₂O₈-Promoted [4+2] Annulation
This method provides a straightforward synthesis of trisubstituted pyridazines from readily available ketene N,S-acetals and N-tosylhydrazones, offering a broad substrate scope and good functional group tolerance.[1][2]
Data Presentation
| Entry | Ketene N,S-acetal (R¹/R²) | N-Tosylhydrazone (R³) | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenyl/Methylthio | Benzaldehyde | 12 | 110 | 85 |
| 2 | 4-Tolyl/Methylthio | Benzaldehyde | 12 | 110 | 82 |
| 3 | 4-Chlorophenyl/Methylthio | Benzaldehyde | 12 | 110 | 78 |
| 4 | Phenyl/Methylthio | 4-Chlorobenzaldehyde | 12 | 110 | 80 |
| 5 | Phenyl/Methylthio | 4-Methoxybenzaldehyde | 12 | 110 | 75 |
Experimental Protocol
General Procedure for the TBAI/K₂S₂O₈-Promoted Synthesis of Trisubstituted Pyridazines: A mixture of the ketene N,S-acetal (0.5 mmol), N-tosylhydrazone (0.6 mmol), tetrabutylammonium iodide (TBAI) (0.1 mmol), and potassium persulfate (K₂S₂O₈) (1.0 mmol) in toluene (5 mL) is stirred in a sealed tube at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired trisubstituted pyridazine.[1]
Proposed Mechanism
Caption: Proposed Mechanism for TBAI/K₂S₂O₈-Promoted Annulation.
Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
A classic and versatile approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine. This method can be applied to both saturated and unsaturated dicarbonyl precursors.
Data Presentation
| Entry | 1,4-Dicarbonyl Compound | R¹, R² | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1,4-Diphenyl-2-butene-1,4-dione | Phenyl, Phenyl | Acetic Acid | 4 | 118 | 85-95 |
| 2 | Hexane-2,5-dione | Methyl, Methyl | Ethanol | 6 | 78 | ~70 |
| 3 | 1,2-Dibenzoylcyclopentadiene | Phenyl, Phenyl | Methanol | 24 | 25 | 71 |
| 4 | 1,2-Di(2-thienoyl)cyclopentadiene | 2-Thienyl, 2-Thienyl | Methanol | 24 | 25 | 43 |
| 5 | 1,2-Di(4-toluoyl)cyclopentadiene | 4-Tolyl, 4-Tolyl | Methanol | 24 | 25 | 51 |
Experimental Protocol
General Procedure for the Synthesis of 3,6-Disubstituted Pyridazines from Unsaturated 1,4-Diketones: To a solution of the 1,4-unsaturated diketone (1.0 equiv.) in glacial acetic acid (0.2 M), hydrazine hydrate (1.2 equiv.) is added. The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3,6-disubstituted pyridazine.
Reaction Scheme
Caption: Condensation of 1,4-Dicarbonyls with Hydrazine.
Synthesis from 3-Oxo-2-arylhydrazonopropanals
This methodology provides an efficient route to 3-substituted pyridazin-3-one derivatives in excellent yields by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds.[3]
Data Presentation
| Entry | 3-Oxo-2-arylhydrazonopropanal (Ar) | Active Methylene Compound (R) | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenyl | p-Nitrophenylacetic acid | 1 | Reflux | 92 |
| 2 | 4-Chlorophenyl | p-Nitrophenylacetic acid | 1 | Reflux | 88 |
| 3 | 4-Methoxyphenyl | p-Nitrophenylacetic acid | 1 | Reflux | 90 |
| 4 | Phenyl | Cyanoacetic acid | 1 | Reflux | 85 |
| 5 | 4-Chlorophenyl | Cyanoacetic acid | 1 | Reflux | 81 |
Experimental Protocol
General Procedure for the Synthesis of Pyridazin-3-one Derivatives: A mixture of the 3-oxo-2-arylhydrazonopropanal (5 mmol) and the active methylene compound (5 mmol) in acetic anhydride (10 mL) is stirred at reflux for 1 hour. The reaction mixture is then cooled to room temperature. The solid that forms is collected by filtration, washed with ethanol, and recrystallized from an appropriate solvent to yield the pure pyridazin-3-one derivative.[3]
Logical Flow
Caption: Synthesis of Pyridazin-3-ones from Hydrazonopropanals.
References
- 1. TBAI/K2S2O8-Promoted [4 + 2] Annulation of Ketene N,S-Acetals and N-Tosylhydrazones toward Pyridazines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methoxypyridazine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-Methoxypyridazine based on general laboratory safety protocols and information from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in accordance with local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility. The following procedures outline the essential steps for the proper disposal of this compound and associated waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards of similar compounds, which include skin, eye, and respiratory irritation, the following PPE is recommended.[1][2]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste.[3] It should not be disposed of down the drain or in regular trash.
-
Waste Collection and Segregation:
-
Collect all waste containing this compound (e.g., unused product, contaminated solutions, and spill cleanup materials) in a designated, compatible, and properly sealed hazardous waste container.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the full chemical name "this compound" and the approximate concentration and quantity. Chemical formulas or abbreviations are generally not acceptable.[2]
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
-
The label must include the words "Hazardous Waste".[2]
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Spill and Contaminated Material Disposal
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
Spill Containment:
-
If a spill occurs, ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
-
Cleanup and Disposal:
-
Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Empty Container Disposal
Empty containers that held this compound must be handled properly to remove any residual chemical.
-
Triple Rinsing:
-
Triple rinse the empty container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to your this compound waste container.[3]
-
-
Final Disposal:
-
After triple rinsing, deface or remove the original label from the container.
-
Dispose of the clean, empty container in accordance with your institution's guidelines, which may allow for disposal in regular trash or recycling.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methoxypyridazine
Essential Safety and Handling Guide for 3-Methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 19064-65-4). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is imperative to handle this compound with appropriate safety precautions to prevent exposure.
Quantitative Data Summary
A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 19064-65-4 |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.12 g/mol |
| Appearance | Colorless to red to green clear liquid |
| Boiling Point | 87 °C / 13 mmHg |
| Density | 1.15 g/mL |
| Refractive Index | n20/D 1.52 |
| Purity | ≥ 97% (GC) |
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling this compound.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles | Goggles must provide a complete seal around the eyes. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Always inspect gloves for signs of degradation or puncture before use. For prolonged contact, consider double-gloving. |
| Body | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned. |
| Respiratory | Ventilated Area | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5][6][7] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against accidental spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available for use.[5][6][7]
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Locate a spill kit appropriate for combustible liquids.
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[7]
2. Handling the Chemical:
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes.[7] Do not inhale vapors.
-
Transferring: When transferring the liquid, do so within a fume hood to prevent the accumulation of flammable vapors.[5]
-
Heating: If heating is necessary, use a well-controlled heating mantle or water bath. Do not use an open flame. [6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]
3. In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan
Waste containing this compound is considered hazardous and must be disposed of in accordance with all local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables like pipette tips and gloves, in a designated and clearly labeled hazardous waste container.
-
The container must be leak-proof with a secure lid.
-
Do not mix with incompatible waste streams.
2. Decontamination:
-
Decontaminate non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
3. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[2]
-
The primary recommended method for disposal is incineration by a licensed facility.[2] Do not dispose of this chemical down the drain or in regular trash. [1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. abmole.com [abmole.com]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. cmu.edu [cmu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
